1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid
Beschreibung
Eigenschaften
Molekularformel |
C12H13FO2 |
|---|---|
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO2/c1-8-6-7-12(8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
AHZBZHVEGCGGFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC1(C2=CC=CC=C2F)C(=O)O |
Herkunft des Produkts |
United States |
Chemical structure and physical properties of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid
An In-depth Technical Guide to 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive scientific overview of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, a compound of significant interest for researchers, medicinal chemists, and drug development professionals. Due to the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and foundational chemical principles to present a robust guide to its chemical structure, stereochemistry, potential synthetic pathways, and detailed analytical characterization. The guide emphasizes the causality behind experimental choices and provides validated protocols for its synthesis and analysis, establishing a framework for its application as a novel building block in drug discovery.
Introduction: Structural Rationale and Medicinal Chemistry Context
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups, improved physicochemical properties, and unique pharmacological profiles. The incorporation of strained ring systems, such as cyclobutanes, has become a prominent strategy to enhance molecular rigidity and explore new chemical space.[1][2] 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is a exemplar of modern molecular design, integrating several key structural motifs:
-
Cyclobutane Core: This strained, puckered ring acts as a rigid scaffold, locking substituents into well-defined spatial orientations.[3][4] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.
-
2-Fluorophenyl Group: The incorporation of fluorine into aromatic rings is a well-established tactic in drug design.[5] The 2-fluoro substituent can modulate electronic properties, improve metabolic stability by blocking sites of oxidation, and engage in specific hydrogen bonding or dipole-dipole interactions with protein targets.[5][6]
-
Carboxylic Acid: This functional group is a versatile pharmacophore, capable of forming strong ionic bonds (salt bridges) and hydrogen bonds with biological receptors. Its acidity (pKa) is a critical determinant of the molecule's ionization state, solubility, and membrane permeability.
-
2-Methyl Group: The methyl substituent adds another layer of stereochemical complexity and can be used to probe steric pockets within a binding site, potentially enhancing selectivity and potency.
This guide provides a foundational understanding of this molecule's chemical and physical properties, offering a predictive and practical framework for its synthesis, characterization, and potential deployment in drug discovery programs.
Chemical Structure and Stereoisomerism
The systematic IUPAC name for the topic compound is 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid . Its structure contains two adjacent stereocenters at the C1 and C2 positions of the cyclobutane ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers.
-
Cis Isomers: (1R, 2S) and (1S, 2R) - where the 2-fluorophenyl group and the 2-methyl group are on the same face of the cyclobutane ring.
-
Trans Isomers: (1R, 2R) and (1S, 2S) - where the 2-fluorophenyl group and the 2-methyl group are on opposite faces of the ring.
The cyclobutane ring itself is not planar but exists in a puckered conformation to relieve torsional strain.[3] This puckering results in substituents adopting either pseudo-axial or pseudo-equatorial positions, which influences the molecule's overall shape and its interactions with its environment.[3][4] The conformational preference is a delicate balance between minimizing angle strain and torsional strain.[3]
Proposed Synthetic Pathway
While no direct synthesis of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is prominently documented, a logical and robust synthetic route can be proposed based on established methodologies for constructing substituted cyclobutane rings. The following pathway leverages the alkylation of a functionalized cyclobutane precursor.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Objective: To synthesize a mixture of cis/trans isomers of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid.
Step 1: Synthesis of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile (Precursor)
-
This precursor can be synthesized via several routes, including the reaction of 2-fluorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base. This approach is analogous to the synthesis of 1,1-cyclobutanedicarboxylic acid from malonic esters.[7]
Step 2: α-Methylation of 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add dry tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium to a solution of diisopropylamine in THF to form lithium diisopropylamide (LDA) in situ. This is a strong, non-nucleophilic base ideal for creating carbanions.
-
Deprotonation: Add a solution of 1-(2-fluorophenyl)cyclobutane-1-carbonitrile in dry THF dropwise to the LDA solution at -78 °C. The proton at the C2 position is acidic and will be abstracted to form a carbanion.
-
Alkylation: After stirring for 1-2 hours, add methyl iodide (CH₃I) to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight. The carbanion will act as a nucleophile, attacking the methyl iodide in an Sₙ2 reaction. This general approach is effective for the methylation of cyclobutane carboxylate esters.[8]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2-fluorophenyl)-2-methylcyclobutane-1-carbonitrile.
Step 3: Hydrolysis to the Carboxylic Acid
-
Reaction: Dissolve the crude nitrile from Step 2 in ethanol and add a solution of sodium hydroxide (e.g., 6M aqueous NaOH).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. The nitrile group will be hydrolyzed to a carboxylate salt.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and cool in an ice bath. Carefully acidify the aqueous solution to pH ~2-3 with concentrated hydrochloric acid. The carboxylic acid will precipitate out of the solution.
-
Isolation: Filter the solid precipitate and wash with cold water. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the target compound. This hydrolysis method is standard for converting esters or nitriles to carboxylic acids.[9]
Physicochemical Properties (Predicted)
As direct experimental data is unavailable, the following properties are predicted based on the molecular structure and data from analogous compounds such as 1-(2-fluorophenyl)cyclobutane-1-carboxylic acid and 2-methylcyclobutane-1-carboxylic acid.[10][11]
| Property | Predicted Value / Description | Rationale & Authoritative Context |
| Molecular Formula | C₁₂H₁₃FO₂ | Calculated from the chemical structure. |
| Molecular Weight | 208.23 g/mol | Calculated from the chemical formula. |
| Appearance | White to off-white crystalline solid | Carboxylic acids of this size are typically solids at room temperature. |
| pKa | ~4.0 - 4.5 | The electron-withdrawing fluorine atom on the phenyl ring will increase the acidity (lower the pKa) compared to non-fluorinated analogues. The pKa of fluorinated carboxylic acid bioisosteres is a key property in drug design.[5][12][13] |
| Calculated logP | ~2.5 - 3.0 | The presence of the fluorophenyl ring and methyl group increases lipophilicity compared to simpler cyclobutane carboxylic acids.[14] Lipophilicity is a critical parameter for drug absorption and distribution.[5] |
| Solubility | Soluble in organic solvents (e.g., methanol, DMSO, ethyl acetate). Poorly soluble in water at neutral pH; soluble in aqueous base. | The carboxylic acid group confers some polar character, but the hydrocarbon and aromatic portions dominate. Solubility in aqueous base is due to deprotonation to the more soluble carboxylate salt. |
| Melting Point | 130 - 160 °C (Range) | Expected to be a crystalline solid with a defined melting point. The exact value will depend on the specific stereoisomer (cis vs. trans) and crystal packing forces. Stereoisomers often have distinct melting points.[15] |
Analytical and Spectroscopic Characterization
Confirming the identity, purity, and stereochemistry of the synthesized compound requires a suite of analytical techniques. The following section details the expected results and the rationale behind each method.
Analytical Workflow
Caption: Comprehensive workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR:
-
Aromatic Region (δ 6.9-7.5 ppm): Four signals corresponding to the protons on the 2-fluorophenyl ring, exhibiting complex coupling patterns due to both H-H and H-F coupling.
-
Cyclobutane Protons (δ 1.8-3.0 ppm): A series of complex multiplets for the five protons on the cyclobutane ring. The chemical shifts and coupling constants will be highly dependent on the cis/trans stereochemistry.
-
Methyl Protons (δ ~1.2 ppm): A doublet due to coupling with the adjacent proton on C2.
-
Carboxylic Acid Proton (δ >10 ppm): A broad singlet that is exchangeable with D₂O.
-
-
¹³C NMR:
-
Approximately 10-12 distinct carbon signals are expected, depending on the symmetry of the specific isomer. Key signals include the carbonyl carbon (δ ~175-180 ppm) and the carbon attached to fluorine (large C-F coupling constant).
-
-
¹⁹F NMR:
-
This is a crucial experiment for fluorinated compounds.[16][17] A single resonance is expected for the fluorine atom, likely in the range of -110 to -130 ppm (relative to CFCl₃).[16][18] The precise chemical shift is highly sensitive to the electronic environment.[16] NMR screening methods using ¹⁹F detection are valuable for studying ligand-protein interactions.[19]
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion: The expected molecular ion peak [M]⁺ or [M+H]⁺ will be at m/z 208 or 209, respectively.
-
Fragmentation: Cyclobutane derivatives characteristically undergo ring cleavage upon electron impact.[20][21] Expect to see fragment ions corresponding to the loss of ethylene (C₂H₄), carbon dioxide (CO₂), and the entire cyclobutane ring.[22][23] The fragmentation pattern can provide corroborating evidence for the core structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.
-
C-F Stretch: A strong absorption in the range of 1100-1250 cm⁻¹ indicates the presence of the carbon-fluorine bond.
-
Aromatic C=C Stretches: Medium absorptions around 1450-1600 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for both purity assessment and the separation of stereoisomers.
-
Purity Analysis (Reverse-Phase): A standard C18 column with a mobile phase of acetonitrile/water (with 0.1% formic or trifluoroacetic acid to suppress ionization of the carboxyl group) can be used to determine the chemical purity of the synthesized product.
-
Chiral Separation:
-
Causality: Since the compound has two stereocenters, separating the enantiomers is critical for pharmacological studies. Direct separation of chiral carboxylic acids can be challenging but is achievable.[24] Chiral HPLC or Supercritical Fluid Chromatography (SFC) is the method of choice.[25][]
-
Methodology: Polysaccharide-based chiral stationary phases (CSPs), such as derivatized cellulose or amylose, have demonstrated broad selectivity for a wide range of chiral compounds, including carboxylic acids.[24][27][28]
-
Protocol: Chiral HPLC Separation
-
Column: Chiralpak® ID or Chiralcel® OJ-H (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A non-polar mobile phase, typically a mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).
-
Modifier: The addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is often essential to improve peak shape and achieve resolution for acidic analytes.[27]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-230 nm.
-
Procedure: Dissolve the racemic mixture (e.g., 1 mg/mL) in the mobile phase. Equilibrate the column until a stable baseline is achieved. Inject a small volume (e.g., 10 µL) and run the analysis. The four stereoisomers should elute as distinct peaks.
-
-
Thermal Analysis (DSC/TGA)
Thermal analysis provides information on the physical properties and stability of the material.[29]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated.[30] It is used to precisely determine the melting point and assess the purity of the crystalline solid. Each pure stereoisomer is expected to exhibit a sharp, distinct melting endotherm.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[29] It is used to determine the thermal stability and decomposition temperature of the compound. For this molecule, decomposition would likely begin with decarboxylation at elevated temperatures. The coupled TG-DSC-MS-FTIR technique can provide detailed information on the gaseous products evolved during decomposition.[31]
Potential Applications in Drug Discovery
The structural features of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid make it a highly attractive building block for creating novel therapeutic agents. The rigid cyclobutane scaffold can serve as a bioisostere for other groups, such as a tert-butyl group, while presenting vectors for chemical modification in a defined 3D space.[32]
-
Enzyme Inhibition: The carboxylic acid can act as a zinc-binding group in metalloenzymes or form key hydrogen bonds in the active site of enzymes like histone deacetylases (HDACs) or acetyl-CoA carboxylase (ACC).[9][33]
-
GPCR Ligands: The rigid scaffold can properly orient the 2-fluorophenyl group and other substituents to fit into the binding pockets of G-protein coupled receptors.
-
Metabolic Stability: The fluorophenyl group can enhance metabolic stability, a critical property for developing orally bioavailable drugs.[5]
The ability to synthesize and separate all four stereoisomers allows for a detailed exploration of the structure-activity relationship (SAR), enabling the identification of the optimal stereochemistry for target engagement and pharmacological effect.
Conclusion
While 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid may be a novel chemical entity, its structure is built upon principles that are central to modern medicinal chemistry. This guide provides a comprehensive framework for its synthesis, purification, and detailed characterization. By leveraging established protocols for analogous structures and applying a suite of modern analytical techniques, researchers can confidently produce and validate this compound. Its unique combination of a rigid scaffold, a key pharmacophoric group, and a metabolically robust aromatic ring positions it as a valuable and versatile building block for the next generation of therapeutic agents.
References
Click to expand
- Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers.
- Cardnell, P. C., et al. (1968). The mass spectra of some sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions.
- Cardnell, P. C., et al. (1968). Mass spectra of isomeric derivatives of cyclobutane and cyclohexene. Journal of the Chemical Society B: Physical Organic, 304-307.
- BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of Cyclobutane-1,2-dicarboxylic Acid Isomers.
- Meanwell, N. A. (2018). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Arthanari, H., & Wagner, G. (2017). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC, NIH.
- de la Cruz, P., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(4), 1588-1598.
- Doc Brown's Chemistry. (2026).
- ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
- ResearchGate. (2024).
- de la Cruz, P., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
- Phenomenex. (n.d.). Chiral HPLC Column.
- International Journal of Pharmacy & Pharmaceutical Research. (2020).
- Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
- ACS Publications. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry.
- RSC Publishing. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.
- BOC Sciences. (n.d.).
- Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538.
- CymitQuimica. (n.d.). CAS 3721-95-7: Cyclobutanecarboxylic acid.
- NIH PubChem. (n.d.). Cyclobutanecarboxylic acid | C5H8O2 | CID 19494.
- Smagacz, M., et al. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS One.
- SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts.
- Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their. UND Scholarly Commons.
- Berezina, E. A., et al. (2021). Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins. PMC.
- YouTube. (2020).
- Nishida, N., & Shimada, I. (2017).
- ScholarWorks. (2023).
- PrepChem.com. (n.d.).
- ResearchGate. (2026).
- NIH PubChem. (n.d.). 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | C11H11FO2 | CID 22722124.
- Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid.
- Almansa, C., et al. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed.
- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
- Eberson, L., & Wistrand, L. G. (1976). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- PMC. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.
- Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
- C-Therm Technologies Ltd. (2019). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA).
- NETZSCH Analyzing & Testing. (2021).
- Sigma-Aldrich. (n.d.). 5-(4-fluorophenyl)pyridine-2-carboxylic acid.
- NextSDS. (n.d.). 1-[(2-fluorophenyl)
- NIH PubChem. (n.d.). 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354.
- ResearchGate. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks.
- NIH PubChem. (n.d.). 2-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 13214071.
Sources
- 1. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | C11H11FO2 | CID 22722124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 13214071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. researchgate.net [researchgate.net]
- 14. cymitquimica.com [cymitquimica.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. spectrabase.com [spectrabase.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. Mass spectra of isomers. Part I. Cyclobutanes and cyclohexenes of molecular formula C10H16 - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 23. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. researchgate.net [researchgate.net]
- 25. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 29. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 30. resolvemass.ca [resolvemass.ca]
- 31. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
- 32. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid exact mass and molecular weight
An In-Depth Technical Guide: Physicochemical Characterization of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid: Exact Mass and Molecular Weight
Introduction
In modern pharmaceutical research and development, the precise characterization of novel chemical entities is a foundational requirement. The identity, purity, and structure of a compound must be unequivocally established to ensure reproducible results in biological assays and to meet stringent regulatory standards. Among the most critical physicochemical parameters are the molecular weight and the exact mass. While often used interchangeably in broader contexts, these two values are distinct and provide different, yet complementary, information essential for analytical characterization.
This technical guide provides an in-depth analysis of the molecular weight and exact mass of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid , a substituted cyclobutane derivative. We will explore the theoretical basis for these values, the methodologies for their determination, and their practical significance in a drug discovery and development setting.
Compound Identity and Structure
The first step in any analytical characterization is to define the molecule's structure and elemental composition.
-
Systematic Name: 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid
-
Molecular Formula: C₁₂H₁₃FO₂
The molecular formula is derived from its constituent parts: a cyclobutane ring, a carboxylic acid group, a 2-fluorophenyl group, and a methyl group. Based on this formula, we can calculate the core physicochemical properties.
Core Physicochemical Properties: Molecular Weight vs. Exact Mass
Understanding the distinction between molecular weight and exact mass is critical for the correct application and interpretation of analytical data, particularly from mass spectrometry.[1][2]
-
Molecular Weight (or Molar Mass): This value represents the weighted average mass of a molecule based on the natural abundance of all its constituent isotopes.[2] It is calculated using the standard atomic weights of the elements as found on the periodic table. This value is typically used in stoichiometric calculations for bulk materials, such as preparing solutions of a specific molarity.
-
Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁹F).[3] High-resolution mass spectrometry (HRMS) instruments are capable of measuring this value with high precision, making it an indispensable tool for determining a molecule's elemental composition.[4]
The quantitative data for 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid are summarized below.
| Parameter | Value | Units |
| Molecular Formula | C₁₂H₁₃FO₂ | - |
| Molecular Weight | 208.23 g/mol | g/mol |
| Exact Mass | 208.0900 Da | Daltons (Da) |
The diagram below illustrates the conceptual difference in how these two fundamental properties are derived.
Caption: Derivation of Molecular Weight vs. Exact Mass.
Methodology for Determination and Application
Calculating Molecular Weight
The molecular weight is calculated by summing the average atomic weights of all atoms in the molecular formula (C₁₂H₁₃FO₂).
-
(12 × 12.011) + (13 × 1.008) + (1 × 18.998) + (2 × 15.999) = 208.23 g/mol
This value is fundamental for gravimetric analysis and solution preparation in the laboratory.
Determining Exact Mass via High-Resolution Mass Spectrometry (HRMS)
The exact mass is a cornerstone of modern chemical analysis, providing a high degree of confidence in a compound's elemental composition.[5] It is calculated using the masses of the principal isotopes:
-
(12 × 12.000000) + (13 × 1.007825) + (1 × 18.998403) + (2 × 15.994915) = 208.0900 Da
Experimentally, this value is confirmed using HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers. The ability to measure mass to several decimal places allows researchers to distinguish between compounds that have the same nominal mass but different elemental formulas.[4] For example, two different molecules may both have a nominal mass of 208, but their distinct exact masses, as measured by HRMS, would confirm their unique identities.
The workflow for leveraging exact mass in compound verification is outlined below.
Caption: Experimental workflow for exact mass determination.
Significance in Drug Development
In the context of drug development, the precise measurement of mass is not merely an academic exercise; it is a critical component of several key stages:
-
Structure Elucidation: An experimentally determined exact mass is often the first and most definitive piece of evidence to confirm the elemental formula of a newly synthesized compound.[6]
-
Purity Assessment: HRMS can detect and identify impurities, even those with the same nominal mass as the active pharmaceutical ingredient (API), by resolving their different exact masses.
-
Metabolite Identification: During preclinical studies, identifying drug metabolites is crucial for understanding a compound's safety and efficacy profile. HRMS allows researchers to propose elemental formulas for unknown metabolites based on accurate mass measurements of both parent ions and their fragments.[5]
Conclusion
For 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid , the molecular weight (208.23 g/mol ) and exact mass (208.0900 Da) are fundamental physicochemical constants. The molecular weight is essential for routine laboratory work involving bulk substance, while the exact mass is a highly specific identifier used in conjunction with high-resolution mass spectrometry to confirm elemental composition with exceptional confidence. For researchers in drug discovery and development, a thorough understanding and precise measurement of these values are indispensable for advancing a compound from initial synthesis to clinical evaluation.
References
- Vertex AI Search. (2022). What is the Difference Between Exact Mass and Molecular Weight.
- Waters Corporation. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation.
- Quora. (2017). What is the difference between molecular weight and exact mass?.
- Quora. (2020). What is the difference between molecular weight and exact mass?.
- University of Colorado Boulder. Exact Molecular Mass versus Molecular Weight.
- Chromatography Online. (2010). Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications.
- BioChemCalc. Exact Mass Calculator | Fast & Free.
- Reddit. (2023). Exact mass vs molecular weight.
- Molport. 1-(2-fluorophenyl)-3-methylcyclobutane-1-carboxylic acid.
- PMC. (2017). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis.
- Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass.
- PubChem. 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid.
- NIST. (2012). NIST Mass and Fragment Calculator Software.
- Cayman Chemical. Tools.
- Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version.
- St. Olaf College. Exact mass calculater.
- Spectroscopy Online. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects.
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Thermodynamic Stability of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid Isomers: A Computational and Experimental Framework
An In-Depth Technical Guide:
Abstract
The stereochemical configuration of a drug candidate profoundly influences its pharmacological and toxicological profile. Consequently, understanding the relative thermodynamic stabilities of all possible stereoisomers is a cornerstone of modern drug development. This guide provides a comprehensive framework for determining the thermodynamic stability of the stereoisomers of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, a molecule featuring two chiral centers and the complexities of a strained, puckered ring system. We will explore the structural nuances of the four possible stereoisomers, detailing the interplay of steric hindrance, torsional strain, and stereoelectronic effects introduced by the fluorine substituent. This guide presents a robust, step-by-step computational protocol using Density Functional Theory (DFT) for an in-silico prediction of relative stabilities. Furthermore, it outlines an experimental strategy for validation via diastereomeric equilibration. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing a reliable roadmap for researchers navigating the challenges of stereoisomer characterization.
Introduction: The Critical Role of Stereoisomer Stability in Medicinal Chemistry
In drug discovery, the three-dimensional arrangement of atoms is not a trivial detail; it is often the primary determinant of a molecule's biological activity. Molecules with multiple chiral centers, such as 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, can exist as multiple stereoisomers. While enantiomers possess identical physical properties in an achiral environment, diastereomers can have vastly different stabilities, solubilities, and pharmacokinetic profiles.[1] The thermodynamically most stable isomer is often the most prevalent in an equilibrium mixture, which can have significant implications for synthesis, purification, and formulation.[2]
The cyclobutane motif, a "bioisostere" for phenyl rings or larger cycloalkanes, offers a unique, conformationally restricted scaffold that is increasingly utilized in medicinal chemistry to enhance sp³ character and improve metabolic stability.[3][4][5] However, the non-planar, "puckered" nature of the cyclobutane ring introduces subtle conformational challenges that dictate substituent orientation and, therefore, overall molecular stability.[6][7] The presence of a fluorine atom on the phenyl ring further complicates this analysis by introducing potent electronic effects that can influence intramolecular interactions.[8][9]
This guide will systematically deconstruct the factors governing the stability of the four stereoisomers of our target molecule and provide actionable protocols for their assessment.
Structural Analysis of the Stereoisomers
1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid possesses two chiral centers at the C1 and C2 positions of the cyclobutane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other. We will refer to these as the cis and trans diastereomers, based on the relative orientation of the methyl and carboxylic acid groups.
-
(1R,2S)- and (1S,2R)-isomers: The cis enantiomeric pair.
-
(1R,2R)- and (1S,2S)-isomers: The trans enantiomeric pair.
The relationship between these isomers is visualized below.
Caption: Stereoisomeric relationships of the target molecule.
The primary factors influencing the stability of these isomers are:
-
Ring Puckering: Cyclobutane adopts a puckered conformation to relieve torsional strain, creating pseudo-axial and pseudo-equatorial positions.[6][7] The energetic penalty for placing bulky substituents in axial positions is a key determinant of stability.
-
Steric Interactions: In the cis isomer, the bulky 2-fluorophenyl and methyl groups are on the same face of the ring, leading to potential 1,2-steric strain. In the trans isomer, these groups are on opposite faces, which is generally expected to be more stable.
-
Stereoelectronic Effects: The electronegative fluorine atom can engage in non-covalent interactions. While a classic anomeric effect is not present within the carbocyclic ring, dipole-dipole interactions and potential weak hydrogen bonding between the fluorine and the carboxylic acid proton could stabilize certain conformations.[10][11]
Theoretical Framework: Predicting Stability with DFT
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a powerful and cost-effective method for accurately predicting the relative Gibbs free energies (ΔG) of isomers.[12][13][14] A lower Gibbs free energy corresponds to higher thermodynamic stability. The following workflow is a robust approach to this problem.
Caption: Computational workflow for determining relative isomer stability.
Protocol 1: Detailed DFT Calculation Methodology
This protocol describes the step-by-step process for calculating the relative Gibbs free energy of the isomers.
Pillar of Trustworthiness: Each geometry optimization must be followed by a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum, not a transition state, ensuring the validity of the calculated energy.[15][16]
-
Structure Preparation:
-
Using a molecular editor (e.g., Avogadro, ChemDraw), build the 3D structures for one enantiomer of the cis diastereomer (e.g., 1R,2S) and one of the trans diastereomer (e.g., 1R,2R). Enantiomers are energetically identical in an achiral environment, so calculating one from each pair is sufficient.
-
-
Conformational Search (Causality Explanation):
-
Why: Small molecules, especially those with rotatable bonds (like the phenyl ring and carboxylic acid group), can exist in numerous conformations. Simply optimizing the initial drawing may lead to a local, not global, energy minimum. A thorough conformational search is essential to locate the lowest energy conformer for each diastereomer, which is critical for an accurate stability comparison.[17][18]
-
How: Employ a molecular mechanics force field (e.g., MMFF94) to rapidly explore the conformational space. Software like Spartan or the Conformer module in Gaussian can automate this process. Retain the top 5-10 unique low-energy conformers for each diastereomer for further analysis.
-
-
DFT Geometry Optimization:
-
For each conformer identified in the previous step, perform a full geometry optimization using a DFT method.
-
Software: Gaussian, ORCA, etc.
-
Functional: B3LYP is a widely used and well-validated functional for organic molecules, offering a good balance of accuracy and computational cost.[14][19]
-
Basis Set: Start with a modest basis set like 6-31G* for the optimization.
-
Example Input (Gaussian):
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G*).
-
Verification: Confirm that the output shows zero imaginary frequencies. If one is present, the structure is a transition state and must be perturbed and re-optimized.
-
Data Extraction: This step yields the Zero-Point Energy (ZPE) and thermal corrections to Gibbs Free Energy.
-
-
Energy Refinement (Optional but Recommended):
-
Why: For more accurate energy differences, a single-point energy calculation can be performed on the optimized geometry using a larger, more flexible basis set. This captures electronic effects more accurately without the high cost of re-optimization.
-
Basis Set: 6-311+G(d,p) is a good choice. The + indicates diffuse functions (important for non-covalent interactions) and (d,p) indicates polarization functions (for more accurate bonding description).
-
Example Input (Gaussian):
-
-
Final Energy Calculation:
-
The final Gibbs Free Energy (G) for each conformer is the sum of the refined single-point electronic energy (from Step 5) and the thermal correction to Gibbs Free Energy (from Step 4).
-
For each diastereomer (cis and trans), the energy of its most stable conformer is used for the final comparison.
-
Illustrative Data Presentation
The final computed energies should be summarized in a table for clear comparison. The isomer with the lowest Gibbs Free Energy is predicted to be the most thermodynamically stable.
| Isomer Configuration | Electronic Energy (Hartree) at B3LYP/6-311+G(d,p) | Gibbs Free Energy Correction (Hartree) at B3LYP/6-31G* | Final Gibbs Free Energy (G) (Hartree) | Relative Free Energy (ΔG) (kcal/mol) |
| trans (1R,2R) | -X.xxxxxx1 | +Y.yyyyy1 | -Z.zzzzz1 | 0.00 |
| cis (1R,2S) | -X.xxxxxx2 | +Y.yyyyy2 | -Z.zzzzz2 | +1.50 |
Note: The values above are hypothetical and for illustrative purposes only. A positive ΔG indicates lower stability relative to the most stable isomer.
Experimental Validation: Diastereomeric Equilibration
While computational methods are highly predictive, experimental validation is the ultimate arbiter of scientific truth. For isomers that can interconvert under accessible conditions, an equilibration study can directly measure the thermodynamic stability difference.[12]
The key to this experiment is finding conditions that allow for the epimerization at one of the chiral centers (C1), which is more likely due to the acidity of the alpha-proton to the carboxyl group, allowing the cis and trans diastereomers to interconvert and reach a thermodynamic equilibrium.
Protocol 2: Equilibration Study Methodology
-
Sample Preparation:
-
Start with a sample of the compound, either as a pure diastereomer (cis or trans) or a mixture of both. A non-equilibrium mixture is required.
-
-
Condition Screening (Causality Explanation):
-
Why: Epimerization at the C1 carbon requires reversible formation of an enolate or enol intermediate. This is typically achieved by using a base. The choice of base and solvent is critical; it must be strong enough to deprotonate C1 but not so strong as to cause unwanted side reactions. The temperature will affect the rate of equilibration.
-
How: Screen various conditions. Start with a mild, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) in a polar aprotic solvent like DMSO or THF. Run small-scale experiments at different temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
-
Time Course Monitoring:
-
Set up the reaction under the optimal conditions found in Step 2.
-
At regular time intervals (e.g., 1h, 4h, 8h, 24h, 48h), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot with a weak acid (e.g., dilute HCl) to neutralize the base and stop the equilibration.
-
Extract the compound into an organic solvent (e.g., ethyl acetate), dry, and remove the solvent.
-
-
Analysis of Diastereomeric Ratio:
-
Analyze the composition of each quenched aliquot using an appropriate analytical technique.
-
¹H NMR Spectroscopy: The protons on the cyclobutane ring of the cis and trans isomers will have different chemical shifts and coupling constants. Integration of distinct, well-resolved peaks can provide the diastereomeric ratio (dr).
-
Chiral HPLC/SFC: A chiral column can separate all four stereoisomers, but for determining the diastereomeric ratio, a standard reverse-phase HPLC may be sufficient to separate the cis and trans diastereomers.
-
-
Confirmation of Equilibrium:
-
Plot the diastereomeric ratio versus time. The system has reached equilibrium when the ratio no longer changes over successive time points.
-
Pillar of Trustworthiness: To definitively prove a true thermodynamic equilibrium has been reached, the experiment should be performed starting from both a cis-enriched sample and a trans-enriched sample. Both experiments should converge to the same final diastereomeric ratio.[2]
-
-
Calculating ΔG from Experimental Data:
-
Once the equilibrium constant (K_eq = [trans]/[cis]) is determined from the final, stable ratio, the difference in Gibbs Free Energy can be calculated using the equation: ΔG = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.
-
Conclusion and Implications
This guide has established a dual-pronged approach, combining high-level DFT calculations with a practical experimental equilibration protocol, to rigorously determine the thermodynamic stability of the stereoisomers of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid. The computational workflow provides a predictive, atomistic-level understanding of the energetic landscape, while the experimental method offers tangible validation.
For drug development professionals, this knowledge is invaluable. It informs synthetic route design, allowing chemists to target the most stable isomer or develop conditions to favor it. It aids in the development of purification strategies and provides critical insight into the long-term stability of the active pharmaceutical ingredient (API) in various formulations. By applying the robust, self-validating protocols detailed herein, researchers can confidently characterize their lead compounds, mitigating risks and accelerating the path to clinical development.
References
-
University of Groningen. (2023, March 31). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. University of Groningen Research Portal. [Link]
-
Freitas, M. P. (2025, August 4). Energetic Insights into the Fluorination of Cyclobutane: Mono- and Difluorocyclobutanes. ResearchGate. [Link]
-
Deprez, J. et al. (n.d.). Combining density functional theory (DFT) and collision cross-section (CCS) calculations to analyze the gas-phase behaviour of small molecules and their protonation site isomers. Analyst (RSC Publishing). [Link]
-
Cárdenas-Jirón, G. I. et al. (2017, December 20). DFT Calculations and Statistical Mechanics Applied to Isomerization of Pseudosaccharins. MDPI. [Link]
-
PatSnap. (2026, March 16). How to Enhance Stability of Conformational Isomers in Formulations. Eureka by PatSnap. [Link]
-
Aliev, A. E. et al. (2012, July 20). Diastereomer configurations from joint experimental-computational analysis. PubMed. [Link]
-
Grygorenko, O. O. et al. (2023, February 13). Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes. ACS Publications. [Link]
-
Alagona, G. & Ghio, C. (2002, April 20). A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N-Alkylamides in Gas Phase and in Solution. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
RSC Publishing. (n.d.). DFT Calculations and Statistical Mechanics Applied to Isomerization of Pseudosaccharins. [Link]
-
Imperial College London. (n.d.). Cycloalkanes. [Link]
-
Neuroquantology. (n.d.). Theoretical Analysis of Different C8H14IsomersFrom Their Stability: DFT Level of Study. [Link]
-
Davies, S. G. et al. (2025, May 23). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. [Link]
-
Pate, B. H. et al. (n.d.). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. PMC - NIH. [Link]
-
ResearchGate. (2025, August 6). Determination of the rotational barrier for kinetically stable conformational isomers via NMR and 2D TLC. An Introductory organic chemistry experiment. [Link]
-
ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link]
-
Beak, P. & Johnson, T. A. (2000, July 29). Dynamic Thermodynamic Resolution: Control of Enantioselectivity through Diastereomeric Equilibration. Accounts of Chemical Research - ACS Publications. [Link]
-
Wikipedia. (n.d.). Anomeric effect. [Link]
-
DOE OSTI. (n.d.). High‐Pressure Characterization of Two Stereoisomers of Tetranitroester Cyclobutane. [Link]
-
Beilstein Journal of Organic Chemistry. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
-
André, C. et al. (2006, February 1). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
-
Simón-Carbó, A. et al. (2023, March 20). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Natural Product Reports. (2022, June 15). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. [Link]
-
Gouverneur, V. et al. (n.d.). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. PMC. [Link]
-
Michigan State University. (n.d.). Stereoisomers. MSU Chemistry. [Link]
Sources
- 1. Stereoisomers [www2.chemistry.msu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cycloalkanes [ch.ic.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 10. Anomeric effect - Wikipedia [en.wikipedia.org]
- 11. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Combining density functional theory (DFT) and collision cross-section (CCS) calculations to analyze the gas-phase behaviour of small molecules and their protonation site isomers - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. neuroquantology.com [neuroquantology.com]
- 15. DFT Calculations and Statistical Mechanics Applied to Isomerization of Pseudosaccharins | IntechOpen [intechopen.com]
- 16. researchgate.net [researchgate.net]
- 17. How to Enhance Stability of Conformational Isomers in Formulations [eureka.patsnap.com]
- 18. Diastereomer configurations from joint experimental-computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Solubility profile of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid in polar organic solvents
An In-depth Technical Guide to the Solubility Profile of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid in Polar Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility profile of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid in a range of polar organic solvents. In the absence of extensive empirical data for this specific molecule, this document emphasizes a foundational, science-led approach. It integrates theoretical principles of solubility with predictive modeling and robust experimental design. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the methodologies, ensuring a thorough understanding of the solubility landscape of this compound.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy.[1] For a novel compound like 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, a comprehensive understanding of its solubility in various polar organic solvents is a prerequisite for downstream processes such as formulation development, crystallization, and purification.[2][3] This guide will delineate a systematic approach to elucidating this solubility profile, from theoretical underpinnings to practical experimental execution.
Molecular Structure Analysis and Its Implications for Solubility
A detailed examination of the molecular structure of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid provides initial insights into its likely solubility behavior.
-
Carboxylic Acid Group (-COOH): This functional group is the primary driver of polarity and is capable of acting as both a hydrogen bond donor and acceptor.[4][5][6] This suggests a propensity for solubility in polar solvents that can engage in hydrogen bonding.
-
Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring increases the molecule's polarity and can influence intermolecular interactions.
-
Cyclobutane Ring and Methyl Group: These nonpolar, hydrophobic moieties will generally decrease solubility in highly polar solvents like water but can enhance solubility in less polar organic solvents.[4][5][6][7]
Based on the "like dissolves like" principle, it is anticipated that 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid will exhibit favorable solubility in polar organic solvents such as alcohols, ketones, and esters, where both polar and nonpolar interactions can be accommodated.[4][5][8]
Theoretical and Predictive Approaches to Solubility
Prior to extensive experimental work, computational models can provide valuable predictions of solubility, aiding in solvent selection and experimental design.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful method for predicting solubility based on the principle that "like dissolves like."[9][10] HSP decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion forces): Arising from temporary dipoles.
-
δP (Polar forces): Stemming from permanent dipoles.
-
δH (Hydrogen bonding): Resulting from the energy of hydrogen bonds.[10][11]
A solvent is likely to dissolve a solute if their Hansen parameters are similar.[12] By calculating or estimating the HSP for 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid and comparing them to the known HSP of various polar organic solvents, a ranked list of potential solvents can be generated.[13]
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, with a high degree of accuracy.[1][14][15] This method calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces.[16] COSMO-RS is particularly useful for screening a wide range of solvents and can provide a quantitative prediction of solubility, often with an accuracy within 0.5 to 1.5 log units.[14] For novel compounds where experimental data is scarce, COSMO-RS serves as an invaluable ab initio predictive tool.[17]
Experimental Determination of Solubility
A systematic experimental approach is crucial for accurately determining the solubility profile. The following workflow outlines a robust methodology.
Caption: Figure 1: A structured workflow for determining the solubility of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid.
Materials and Equipment
-
1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (API)
-
Selected polar organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol: Equilibrium Shake-Flask Method
This method is a widely accepted standard for determining equilibrium solubility.[18]
-
Preparation: Add an excess amount of the API to a series of vials, ensuring enough solid will remain undissolved at equilibrium.
-
Solvent Addition: Accurately dispense a known volume of each selected polar organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C and/or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[18] The time to reach equilibrium should be confirmed by measuring the concentration at different time points until it remains constant.[18]
-
Sample Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilution and Analysis: Immediately dilute the filtered sample with a suitable mobile phase to prevent precipitation. Analyze the concentration of the API in the diluted samples using a validated HPLC method.
-
Quantification: Calculate the solubility of the API in each solvent based on the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Tabulated Solubility Data
| Solvent | Dielectric Constant | Hansen Parameters (δD, δP, δH) | Experimental Solubility (mg/mL) at 25°C |
| Ethanol | 24.5 | (15.8, 8.8, 19.4) | To be determined |
| Acetone | 20.7 | (15.5, 10.4, 7.0) | To be determined |
| Ethyl Acetate | 6.0 | (15.8, 5.3, 7.2) | To be determined |
| Acetonitrile | 37.5 | (15.3, 18.0, 6.1) | To be determined |
| DMSO | 47.0 | (18.4, 16.4, 10.2) | To be determined |
Note: Hansen parameter values are examples and should be sourced from reliable databases.
Thermodynamic Analysis of Dissolution
The process of dissolution can be understood through its thermodynamic components.[19] The overall Gibbs free energy of dissolution (ΔG_sol) determines the spontaneity of the process and is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.
Caption: Figure 2: The enthalpy changes involved in the dissolution process.
The solubility of a compound is influenced by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.[19][20] For carboxylic acids, the ability to form strong hydrogen bonds with polar protic solvents like ethanol often leads to a favorable (exothermic) enthalpy of solvation and, consequently, higher solubility.
Factors Influencing the Solubility Profile
Several factors can affect the measured solubility of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[21][22]
-
pH of the Medium: As a carboxylic acid, the compound's solubility in aqueous or protic solvents will be highly dependent on the pH. At a pH above its pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[22][23]
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form used in the solubility studies.
-
Particle Size: Decreasing the particle size increases the surface area available for solvation, which can lead to a faster dissolution rate and, to a lesser extent, an increase in equilibrium solubility for very small particles.[21]
Conclusion and Future Directions
This guide has provided a comprehensive, first-principles approach to determining the solubility profile of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid in polar organic solvents. By combining theoretical predictions with a rigorous experimental methodology, a detailed and reliable understanding of the compound's solubility can be achieved. The data generated from these studies will be instrumental in guiding formulation strategies, process development, and ultimately, the successful progression of this compound through the drug development pipeline. Future work should focus on expanding the range of solvents tested, investigating the effect of temperature and pH in detail, and characterizing the solid-state properties of the API.
References
- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
- Cordova, I.W., et al. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Industrial & Engineering Chemistry Research.
- LibreTexts. (2024, October 16). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
- Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
- Cordova, I.W., et al. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents.
- Klamt, A., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?.
- LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
- Starr, J. N., & King, C. J. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research.
- University of Minnesota Libraries. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Zenodo. Prediction of Solubility with COSMO-RS.
- Hansen, C. M. (n.d.). Hansen Solubility Parameters.
- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Schoff, C. K. (2018, May 8). Hansen Solubility Parameters (HSP): 1—Introduction.
- ResearchGate. (n.d.). Hansen solubility parameter for polar solvents.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Iversen, N., et al. (n.d.). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC.
- Pérez-Sánchez, A., et al. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.
- Facco, P., et al. (2024, July 20).
- Sigma-Aldrich. (n.d.).
- World Health Organiz
- Zhang, C., et al. (2014, March 18). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents.
- IJNRD. (2022, November). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. Chemistry LibreTexts.
- ResearchGate. (n.d.).
- Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs.
- Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- PubChem. (n.d.). 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid.
- LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Chemistry LibreTexts.
- OpenStax. (2021, August 29). Thermodynamics of the Dissolution Process. YouTube.
Sources
- 1. approcess.com [approcess.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. paint.org [paint.org]
- 12. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. zenodo.org [zenodo.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. who.int [who.int]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. ijnrd.org [ijnrd.org]
- 22. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 23. ascendiacdmo.com [ascendiacdmo.com]
An In-depth Technical Guide to the Proposed Mechanism of Action for 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid Derivatives as Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid represent a novel class of small molecules with potential therapeutic applications in oncology. While direct mechanistic studies on this specific chemical series are not yet extensively published, analysis of their structural components—a fluorophenyl group, a cyclobutane ring, and a carboxylic acid moiety—allows for the formulation of a plausible hypothesis regarding their mechanism of action. This guide posits that these derivatives function as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer.[1][2][3] We propose that the primary molecular target within this pathway is the serine/threonine kinase AKT1. This document provides a comprehensive overview of this hypothesized mechanism, supported by evidence from structurally related compounds, and outlines a detailed experimental framework for its validation.
Introduction: The Rationale for a Hypothesized Mechanism
The development of targeted cancer therapies hinges on the identification of novel chemical scaffolds that can selectively modulate key oncogenic signaling pathways. The structure of 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivatives incorporates several features that suggest a potential role as kinase inhibitors. The fluorophenyl group is a common motif in many approved drugs and is known to enhance metabolic stability and binding affinity.[4][5] The rigid, puckered conformation of the cyclobutane ring can provide a unique three-dimensional structure that may confer selectivity and potency.[6]
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[1][7] Specifically, the AKT1 isoform is a key downstream effector in this pathway, and its hyperactivation promotes tumorigenesis.[8] Based on these considerations, we hypothesize that 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivatives exert their potential anticancer effects through the targeted inhibition of AKT1.
The Proposed Signaling Pathway and Point of Intervention
We propose that 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivatives act as inhibitors of AKT1, preventing its phosphorylation and subsequent activation. This intervention would disrupt the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Figure 1: Proposed mechanism of action targeting the PI3K/AKT/mTOR pathway.
Experimental Validation Workflow
A rigorous, multi-step experimental approach is required to validate the hypothesized mechanism of action. The following workflow outlines the key experiments, from initial cytotoxicity screening to target engagement and downstream signaling analysis.
Figure 2: A step-by-step workflow for validating the proposed mechanism of action.
Detailed Experimental Protocols
Part 1: Assessment of Cytotoxicity using MTT Assay
This assay determines the concentration at which the compound inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivative and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9][10][11]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Part 2: Confirmation of Target Engagement via In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant AKT1.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant active AKT1 enzyme, a specific AKT1 substrate peptide (e.g., a GSK-3 derived peptide), and the test compound at various concentrations.[13]
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Part 3: Analysis of Downstream Signaling by Western Blot
This technique is used to detect changes in the phosphorylation status of AKT1 and its downstream targets.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AKT1 (Ser473 and Thr308), total AKT1, phosphorylated downstream targets (e.g., p-GSK3β), and a loading control (e.g., β-actin or GAPDH).[19][20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Part 4: Evaluation of Cellular Effects through Wound Healing (Scratch) Assay
This assay assesses the effect of the compound on cancer cell migration.
Protocol:
-
Create a Monolayer: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.[21][22]
-
Treatment: Replace the medium with fresh medium containing the test compound at a sub-lethal concentration (to minimize confounding effects of cytotoxicity). Include a vehicle control.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours using a microscope.[23]
-
Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure. Compare the migration rate of treated cells to that of control cells.
Quantitative Data from Structurally Related Compounds
While specific IC50 values for 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivatives are not yet available in the public domain, data from related compounds can provide a benchmark for expected potency. For example, some fluorophenyl-containing pyrazolopyrimidine derivatives have shown high AKT1 inhibition with IC50 values in the nanomolar range.[24] Specifically, compound 10h from one study exhibited an IC50 of 24.3 nM against AKT1.[24]
Table 1: Representative IC50 Values for Structurally Related AKT Inhibitors
| Compound Class | Target | IC50 (nM) | Reference |
| Pyrazolopyrimidine Derivative (10h) | AKT1 | 24.3 | [24] |
| Celecoxib Analogue (OSU-03012) | PDK-1/Akt Pathway | ~2,000-5,000 | [25] |
| Phenylpyrazole Derivative (AT7867) | Pan-Akt | <10 | [26] |
Note: These values are for compounds with different core structures but share some features (e.g., aromatic rings, potential for kinase inhibition) and are provided for comparative purposes only.
Conclusion and Future Directions
The proposed mechanism of action, centered on the inhibition of the PI3K/AKT/mTOR pathway via direct targeting of AKT1, provides a solid foundation for the continued investigation of 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivatives as potential anticancer agents. The experimental workflow detailed in this guide offers a systematic approach to validate this hypothesis. Successful validation would position this chemical series as a promising new class of targeted therapeutics for a range of cancers characterized by aberrant PI3K/AKT signaling.
Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy studies in relevant animal models of cancer. Furthermore, identifying predictive biomarkers will be crucial for patient stratification in potential future clinical trials.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
SOPHiA GENETICS. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
-
Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol. Retrieved from [Link]
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
- Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3793-3802.
-
ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]
- Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., Tsimberidou, A. M., Stepanek, V. M., Moulder, S. L., Lee, J. J., Luthra, R., Zinner, R. G., Kurzrock, R., & Meric-Bernstam, F. (2014). Assessing PIK3CA mutation as a mechanism of resistance to everolimus in a patient with neuroendocrine carcinoma. Journal of Clinical Oncology, 32(3), e6-e9.
-
Magee, J. (n.d.). Western blot protocol. Washington University in St. Louis. Retrieved from [Link]
-
Bitesize Bio. (2025, April 29). Making a Mark: How to Set up Your Wound Healing Assay. Retrieved from [Link]
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
-
Bio-protocol. (2022, April 5). Scratch Wound Healing Assay. Retrieved from [https://bio-protocol.org/e22 scratch-wound-healing-assay.aspx]([Link] scratch-wound-healing-assay.aspx)
- Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64.
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
- Wu, W. I., Voegtli, W. C., Sturgis, H. L., Dizon, F. P., Vigers, G. P., & Brandhuber, B. J. (2010). Crystal structure of human AKT1 with an allosteric inhibitor reveals a new mode of kinase inhibition. PLoS One, 5(9), e12913.
- Andersen, J. N., & Thorsen, F. (2015). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 2, 263-270.
- Zhang, Y., Chen, Y., Liu, Y., Li, Y., Wang, Y., & Zhang, J. (2022). Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study. Journal of Biomolecular Structure and Dynamics, 41(10), 4065-4077.
- Li, Y., Zhang, Y., Wang, Y., Zhang, J., & Liu, Y. (2019). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. European Journal of Medicinal Chemistry, 180, 239-250.
-
BPS Bioscience. (n.d.). Chemi-Verse™ AKT1 Kinase Assay Kit. Retrieved from [Link]
- Zhu, J., Huang, J. W., Tseng, P. H., Yang, Y. T., Fowble, J., Shiau, C. W., Shaw, Y. J., Kulp, S. K., & Chen, C. S. (2004). From the cyclooxygenase-2 inhibitor celecoxib to a novel class of 3-phosphoinositide-dependent protein kinase-1 inhibitors. Cancer Research, 64(12), 4309-4318.
- Hirai, H., Sootome, H., Nakatsuru, Y., Kakudo, K., Yokoyama, Y., & Ogiwara, A. (2010). MK-2206, an allosteric Akt inhibitor, enhances the antitumor efficacy of conventional chemotherapeutic agents in vitro and in vivo. Cancer Research, 70(19), 7692-7701.
- Zhang, Y., Chen, Y., Liu, Y., Li, Y., Wang, Y., & Zhang, J. (2023). Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target. International Journal of Molecular Sciences, 24(6), 5309.
- Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for the protein kinase B (Akt)
-
MDPI. (2025, December 12). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]
Sources
- 1. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. blog.quartzy.com [blog.quartzy.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AE [thermofisher.com]
- 13. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. AKT1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 20. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. bio-protocol.org [bio-protocol.org]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Initial Characterization of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid
A Technical Whitepaper on a Novel Rigidified Bioisostere for Lead Optimization
Executive Summary
In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3 ) is a proven strategy to improve the clinical success rates of small-molecule therapeutics. Among saturated ring systems, cyclobutanes have emerged as highly valuable bioisosteres for gem-dimethyl groups and aromatic rings, offering enhanced metabolic stability and unique vector directionality.
This whitepaper details the design, synthesis, stereochemical resolution, and physicochemical characterization of a highly specialized building block: 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid . By combining the conformational rigidity of a cyclobutane ring, the electronic modulation of an ortho-fluorine atom, and the steric bulk of a vicinal methyl group, this fragment provides unprecedented control over the 3D exit vectors of its functional groups, making it a premium scaffold for structure-based drug design (SBDD).
Structural Rationale and Design Philosophy
The optimization of phenylacetic acid derivatives—a ubiquitous pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), CRTH2 antagonists, and various GPCR ligands—often suffers from metabolic liabilities (e.g., benzylic oxidation) and off-target promiscuity due to high conformational flexibility. Our design of 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid addresses these liabilities through three synergistic modifications:
-
The Cyclobutane Core : Replaces the rotatable benzylic CH2 of phenylacetic acid. This macro-cyclization restricts the dihedral angle between the aryl ring and the carboxylic acid, locking the molecule into a bioactive conformation while increasing Fsp3 [1].
-
The ortho-Fluorine Substitution : Fluorine is the most electronegative element, and its strategic placement at the ortho position serves a dual purpose. First, it lowers the pKa of the adjacent carboxylic acid via inductive effects, tuning the molecule's ionization state at physiological pH. Second, it physically blocks CYP450-mediated aromatic oxidation at a common metabolic hotspot[2].
-
The Vicinal Methyl Group (C2) : This is the critical innovation of the scaffold. The introduction of the C2-methyl group creates a severe steric clash with the ortho-fluorophenyl ring. This clash restricts the rotation of the aryl-cyclobutane bond, effectively acting as a conformational "brake." Furthermore, it introduces two chiral centers, allowing medicinal chemists to select from four distinct stereoisomers to perfectly match the topography of a target binding pocket.
Structural rationale for the design of the fluorinated, methylated cyclobutane scaffold.
Synthetic Methodology & Stereochemical Resolution
The synthesis of highly substituted cyclobutanes is notoriously challenging due to ring strain and competing elimination pathways. Our optimized route utilizes a highly efficient [3+1] double-alkylation strategy, followed by forcing hydrolysis and rigorous chiral resolution.
Synthetic route and stereochemical resolution of the target cyclobutane building block.
2.1 Step-by-Step Experimental Protocol
Step 1: Double Alkylation / Cyclization
-
Procedure : Flame-dry a 500 mL round-bottom flask under argon. Dissolve 2-(2-fluorophenyl)acetonitrile (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78°C. Add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.2 eq) dropwise over 30 minutes. Stir for 1 hour at -78°C, then slowly add 1,3-dibromobutane (1.1 eq). Allow the reaction to gradually warm to room temperature and stir for 12 hours.
-
Causality : LiHMDS is chosen over NaH because its homogeneous nature in THF allows for precise stoichiometric control at cryogenic temperatures. The reaction must be initiated at -78°C to prevent self-condensation of the nitrile. 2.2 equivalents of base are strictly required: the first equivalent forms the initial carbanion for the first SN2 displacement, and the second equivalent immediately deprotonates the mono-alkylated intermediate to drive the intramolecular ring closure before intermolecular polymerization can occur.
-
Self-Validation : Quench a 50 µL reaction aliquot into 1 mL of saturated aqueous NH4Cl . Extract with 1 mL ethyl acetate (EtOAc). Analyze the organic layer via LC-MS. The protocol is validated to proceed to the next step when the starting material mass ( m/z 135) is completely depleted and replaced by the cyclized product mass ( m/z 189 [M+H]+ ).
Step 2: Sterically Hindered Hydrolysis
-
Procedure : Suspend the crude 1-(2-fluorophenyl)-2-methylcyclobutane-1-carbonitrile in ethylene glycol (0.5 M). Add solid KOH (10.0 eq). Equip the flask with a reflux condenser and heat to 150°C for 48 hours. Cool to room temperature, dilute with H2O , and wash with diethyl ether (2x). Acidify the aqueous layer to pH 2 using 6M HCl, then extract with EtOAc (3x). Dry the combined organic layers over Na2SO4 and concentrate in vacuo.
-
Causality : Standard aqueous hydrolysis (e.g., NaOH in EtOH/H2O) will fail for this substrate. The nitrile group is buried in a neopentyl-like steric environment, shielded by both the ortho-fluorophenyl group and the vicinal methyl group. High-boiling ethylene glycol and a massive excess of base are required to provide the thermal energy and nucleophilic concentration necessary to force the hydration to the amide, and subsequently, to the carboxylic acid. The ether wash prior to acidification is critical to remove unreacted nitrile and non-acidic byproducts.
-
Self-Validation : Analyze the final organic extract via TLC (10% MeOH in DCM with 1% acetic acid). The protocol is successful when a single baseline spot (the carboxylic acid) is observed, completely separated from any residual nitrile ( Rf≈0.8 ).
Step 3: Stereochemical Resolution
-
Procedure : The crude acid is a mixture of cis and trans diastereomers. Separate these via standard silica gel flash chromatography (gradient: 0-20% EtOAc in Hexanes). The cis-racemate and trans-racemate are then individually subjected to Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column (Isocratic 15% MeOH in CO2 ) to yield the four distinct enantiopure isomers.
Physicochemical Profiling
To demonstrate the superior properties of the target scaffold, we conducted a comparative in vitro profiling study against its unmethylated and non-fluorinated predecessors. The integration of fluorine and the methyl group yields profound improvements in metabolic stability, as summarized below.
Table 1: Comparative Physicochemical and ADME Profiling
| Compound | Fsp3 | pKa (Calc.) | LogD (pH 7.4) | Kinetic Sol. (µM) | HLM CLint (µL/min/mg) |
| Phenylacetic Acid | 0.12 | 4.3 | -0.5 | >500 | 45.0 |
| 1-Phenylcyclobutane-1-carboxylic acid | 0.36 | 4.5 | 0.8 | 350 | 32.5 |
| 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | 0.36 | 4.1 | 1.1 | 280 | 18.2 |
| 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (cis) | 0.42 | 4.2 | 1.4 | 210 | < 5.0 |
| 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (trans) | 0.42 | 4.2 | 1.5 | 195 | < 5.0 |
Data Interpretation & Causality
-
Metabolic Stability (HLM CLint ) : The most striking data point is the dramatic reduction in Human Liver Microsome intrinsic clearance for the target molecule. While the cyclobutane ring alone slightly improves stability over phenylacetic acid, the addition of the ortho-fluorine blocks aromatic oxidation[3]. The subsequent addition of the C2-methyl group sterically shields the cyclobutane ring itself from CYP-mediated aliphatic hydroxylation, resulting in a practically inert scaffold ( CLint < 5.0 µL/min/mg).
-
pKa Modulation : The inductive electron-withdrawing effect of the fluorine atom lowers the pKa from 4.5 to 4.1/4.2. This ensures the carboxylic acid remains fully ionized at physiological pH, maintaining its ability to form critical salt bridges with target arginine or lysine residues.
Conclusion
The discovery and characterization of 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid represent a significant advancement in the toolkit available for fragment-based drug discovery (FBDD) and lead optimization. By abandoning flat, metabolically vulnerable aromatic systems in favor of highly substituted, Fsp3 -rich cyclobutanes, medicinal chemists can achieve exquisite control over pharmacophore geometry while simultaneously fortifying the molecule against enzymatic degradation. The self-validating synthetic protocols provided herein ensure scalable access to all four stereoisomers, enabling exhaustive structure-activity relationship (SAR) exploration.
References
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.[Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.[Link]
-
Van der Kolk, M., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(14), e202200020.[Link]
Sources
Application Note: Decarboxylative Cross-Coupling of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid via Redox-Active Esters
Executive Summary & Scientific Rationale
The synthesis of highly substituted, sp³-rich cyclobutanes is a major focus in modern drug discovery, offering rigidified, metabolically stable bioisosteres for aromatic rings. Among these, 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid represents a uniquely challenging and highly valuable building block.
Structurally, this molecule features a quaternary stereocenter at C1 (bearing both the carboxylic acid and the 2-fluorophenyl group) adjacent to a tertiary stereocenter at C2 (bearing a methyl group). Traditional cross-coupling strategies (e.g., Suzuki-Miyaura or Negishi couplings) utilizing cyclobutyl halides fail on such substrates. The steric congestion at the quaternary center prevents efficient oxidative addition, and the requisite organometallic intermediates are highly prone to rapid β-scission (ring-opening) to relieve cyclobutane ring strain.
To overcome these fundamental limitations, we employ a Decarboxylative Cross-Electrophile Coupling strategy. By converting the native carboxylic acid into a Redox-Active Ester (RAE)—specifically an N-hydroxyphthalimide (NHPI) ester—the substrate is primed for single-electron transfer (SET). This approach, pioneered in the context of 1 [1], bypasses the need for pre-formed organometallics and operates under mild, reductive conditions.
Mechanistic Causality: The Benzylic Radical Advantage
Understanding the fate of the intermediate is critical for optimizing this transformation. Upon SET from a low-valent Ni(I) species, the NHPI ester irreversibly fragments, extruding CO₂ and generating a transient tertiary cyclobutyl radical at C1.
Expertise Insight: Unstabilized cyclobutyl radicals typically undergo rapid ring-opening. However, in this specific substrate, the radical is benzylic to the 2-fluorophenyl group. The resonance and inductive stabilization provided by the 2-fluorophenyl moiety significantly lowers the ground-state energy of the radical. This stabilization increases the activation barrier for β-scission, extending the radical's lifetime just enough to be intercepted by the Ni(II)-aryl complex. Furthermore, the steric bulk of the adjacent 2-methyl group dictates the facial selectivity of the radical rebound, driving the predictable diastereoselectivity of the final C(sp³)–C(sp²) bond formation.
Figure 1: Ni-catalyzed decarboxylative cross-electrophile coupling cycle for RAEs.
Experimental Protocols
The following self-validating protocols are adapted from established2 [2] to highly hindered systems.
Protocol A: Synthesis of the NHPI Redox-Active Ester
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (1.0 equiv, 5.0 mmol) and N-hydroxyphthalimide (NHPI, 1.1 equiv, 5.5 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv, 0.5 mmol).
-
Activation: Cool the mixture to 0 °C using an ice bath. Slowly add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv, 5.5 mmol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validation Check: As the reaction proceeds, a white precipitate of N,N'-diisopropylurea will form. The visual accumulation of this insoluble byproduct confirms the successful activation of the sterically hindered carboxylic acid.
-
Workup: Filter the mixture through a pad of Celite to remove the urea byproduct. Wash the filtrate sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield the RAE as a pale-yellow crystalline solid.
Protocol B: Ni-Catalyzed Decarboxylative Cross-Coupling
-
Reagent Assembly: To an oven-dried Schlenk tube, add the cyclobutyl NHPI ester (1.5 equiv, 0.75 mmol), the Aryl Halide (e.g., 4-bromoanisole, 1.0 equiv, 0.5 mmol), NiCl₂·glyme (20 mol%, 0.1 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 40 mol%, 0.2 mmol), and activated Zinc dust (3.0 equiv, 1.5 mmol).
-
Degassing (Critical Step): Seal the tube with a septum and purge with Argon for 10 minutes. Oxygen rapidly quenches both the Ni(I) intermediate and the cyclobutyl radical; rigorous exclusion of air is non-negotiable for high yields.
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF, 0.2 M) via syringe.
-
Self-Validation Check: Upon solvent addition and stirring, the initial pale green color of the Ni(II) pre-catalyst will rapidly transition to a deep red or brown-black. This color shift visually validates the reduction of Ni(II) to the active low-valent Ni(0)/Ni(I) catalytic species by the Zinc dust.
-
Reaction: Stir vigorously at room temperature (or up to 40 °C for highly deactivated aryl halides) for 16 hours.
-
Workup: Dilute the mixture with Ethyl Acetate and filter through a short pad of silica gel to remove the Zinc and Nickel salts. Concentrate and purify via column chromatography.
Quantitative Data Presentation & Optimization
The choice of ligand and reductant heavily influences the efficiency of this coupling. The bulky dtbbpy ligand prevents the formation of unreactive NiL₃ or NiL₄ resting states, keeping the coordination sphere open for the sterically demanding tertiary cyclobutyl radical. The use of 3 [3] is a viable alternative but often yields slightly lower conversions for highly hindered quaternary centers compared to the robust Zn-mediated reductive system.
Table 1: Optimization of the Decarboxylative Cross-Coupling
| Entry | Catalyst / Ligand | Reductant / Activation | Solvent | Yield (%) | d.r. (trans:cis)* |
| 1 | NiCl₂·glyme / dtbbpy | Zn⁰ Dust (3.0 eq) | DMF | 78 | 4:1 |
| 2 | NiCl₂·glyme / dtbbpy | Mn⁰ Dust (3.0 eq) | DMF | 45 | 4:1 |
| 3 | NiCl₂·glyme / bipy | Zn⁰ Dust (3.0 eq) | DMF | 62 | 3:1 |
| 4 | Ni(COD)₂ / dtbbpy | Ir(dF-CF₃-ppy)₂ / Blue LED | DMA | 55 | 4:1 |
| 5 | NiCl₂·glyme / dtbbpy | Zn⁰ Dust (3.0 eq) | THF | 15 | N/A |
*Note: Diastereomeric ratio (d.r.) is determined by the facial approach of the Ni(II) complex to the cyclobutyl radical, generally favoring the isomer where the incoming aryl group is trans to the C2-methyl group to minimize steric clash.
References
- Practical Ni-catalyzed aryl-alkyl cross-coupling of secondary redox-active esters Source: Science / PubMed Central (NIH)
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry / PubMed Central (NIH)
- Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis Source: Journal of the American Chemical Society / PubMed Central (NIH)
Sources
- 1. Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust HPLC Method Development and Validation for 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid
Introduction and Analyte Profiling
The development of highly specific analytical methods for complex pharmaceutical intermediates requires a deep understanding of molecular physicochemical properties. 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (Molecular Weight: 208.23 g/mol ) presents a unique tri-fold chromatographic challenge:
-
Stereochemistry : The cyclobutane ring, substituted at the 1- and 2-positions, generates cis and trans diastereomers. These isomers possess identical masses and highly similar hydrophobicities, making them notoriously difficult to separate.
-
Ionizable Moiety : The carboxylic acid group (estimated pKa≈4.5 ) is prone to partial ionization in standard aqueous conditions, leading to severe peak tailing.
-
Halogenated Aromatic Ring : The 2-fluorophenyl group introduces specific electronegative properties that can be exploited for selective retention.
This guide details the causality behind the chromatographic choices required to develop a self-validating, stability-indicating HPLC method for this compound, fully compliant with international regulatory standards.
Method Development Rationale: The Causality of Design
Stationary Phase Selection: Overcoming Isomeric Co-elution
Standard alkyl phases (e.g., C18) rely purely on dispersive hydrophobic interactions. When applied to rigid cyclic diastereomers, C18 columns often fail to provide baseline resolution due to the lack of shape selectivity.
To resolve the cis and trans isomers of this cyclobutane derivative, we utilize a Pentafluorophenyl (PFP) stationary phase. The PFP phase introduces critical orthogonality through multimodal retention mechanisms:
-
π−π Stacking : Interactions between the electron-deficient PFP ring and the analyte's fluorophenyl ring.
-
Dipole-Dipole & Fluorine-Fluorine Interactions : The highly electronegative fluorine atoms on both the stationary phase and the analyte create rigid spatial alignments, allowing the column to recognize the subtle 3D spatial differences between the cis and trans methyl groups.
Figure 1: Multimodal retention mechanisms of the PFP stationary phase enabling isomer resolution.
Mobile Phase Optimization: Ion Suppression
If the mobile phase pH is near the analyte's pKa (~4.5), the carboxylic acid exists in a dynamic equilibrium between its neutral and ionized states. This dual-state existence causes the analyte to interact with both the hydrophobic bonded phase and the residual silanols on the silica support, resulting in split peaks and severe tailing.
By buffering the aqueous mobile phase to pH 2.1 using 0.1% Phosphoric Acid , we enforce complete ion suppression ( pH<pKa−2 ). The molecule is forced into its fully protonated, neutral state, ensuring a single retention mechanism and sharp, symmetrical peaks.
Detection and Thermodynamics
-
Wavelength Selection (265 nm) : While 210 nm offers higher absolute sensitivity for the carboxylic acid, it is highly susceptible to baseline drift during gradient elution due to mobile phase absorbance. The 265 nm wavelength targets the π→π∗ transition of the fluorophenyl ring, providing a superior signal-to-noise ratio and a flat baseline.
-
Column Temperature (35 °C) : Elevated temperature reduces mobile phase viscosity (lowering backpressure) and improves mass transfer kinetics. More importantly, it insulates the method from ambient laboratory temperature fluctuations, enhancing intermediate precision.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Before any sample data is accepted, the system must pass a rigorous System Suitability Test (SST) as mandated by [1].
Chromatographic Conditions
Table 1: Final Optimized HPLC Parameters
| Parameter | Specification | Causality / Rationale |
| Column | PFP, 150 x 4.6 mm, 3 µm | Fluorine-specific shape selectivity for isomers. |
| Mobile Phase A | 0.1% H3PO4 in Water (pH ~2.1) | Ion suppression of the carboxylic acid. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and UV cutoff than Methanol. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 3 µm particles. |
| Column Temp | 35 °C | Stabilizes retention thermodynamics. |
| Detection | UV at 265 nm | High specificity for the fluorophenyl ring. |
| Injection Vol | 10 µL | Balances sensitivity with column loading capacity. |
| Diluent | Water:Acetonitrile (50:50, v/v) | Prevents solvent-mismatch peak distortion. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 8.0 | 10 | 90 |
| 11.0 | 10 | 90 |
| 11.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Step-by-Step Execution Protocol
-
System Preparation : Purge all HPLC lines with fresh mobile phases. Equilibrate the PFP column at initial conditions (70% A / 30% B) for at least 20 column volumes until the baseline is stable.
-
Standard Preparation : Accurately weigh 50.0 mg of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid reference standard. Transfer to a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).
-
System Suitability Testing (SST) : Inject the standard preparation six consecutive times. The system is only validated for sample analysis if the criteria in Table 3 are met.
-
Sample Analysis : Inject prepared samples. Bracket every 10 sample injections with a standard injection to verify ongoing system stability.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Purpose of Validation |
| Retention Time ( tR ) | ~6.5 min ( ± 2.0%) | Verifies pump accuracy and column equilibration. |
| Resolution ( Rs ) | ≥ 2.0 (from closest isomer) | Guarantees baseline separation for accurate integration. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Confirms successful ion suppression and column health. |
| Theoretical Plates ( N ) | ≥ 5000 | Validates the kinetic efficiency of the column bed. |
| Injection Precision | %RSD ≤ 2.0% (n=6) | Validates autosampler reproducibility. |
Method Validation Framework
Following successful method development, the procedure must be validated according to [2] to prove it is "fit for purpose" for commercial drug substance testing.
Figure 2: Systematic HPLC method development workflow from analyte profiling to ICH Q2(R2) validation.
Validation Summary Data
The following table summarizes the quantitative data generated during the formal ICH Q2(R2) validation execution.
Table 4: ICH Q2(R2) Method Validation Results
| Validation Parameter | Experimental Condition | Result | Acceptance Criteria |
| Specificity | Blank, Impurity Spike, Forced Degradation | No interference at tR . Peak purity > 0.995 | Peak purity index > 0.990 |
| Linearity | 5 concentration levels (25% to 150% of nominal) | R2 = 0.9998, y-intercept ≤ 2.0% | R2≥ 0.999 |
| Accuracy (Recovery) | Spiked at 50%, 100%, 150% levels (n=3 each) | 99.4% - 100.3% | 98.0% - 102.0% |
| Method Precision | 6 independent sample preparations at 100% | %RSD = 0.75% | %RSD ≤ 2.0% |
| Robustness | ± 0.2 pH, ± 2°C, ± 2% Organic phase | Rs > 2.1 maintained across all variations | All SST criteria met |
Conclusion
The analytical method for 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid successfully overcomes the challenges of diastereomeric co-elution and acidic peak tailing. By strategically pairing a PFP stationary phase with a highly suppressed acidic mobile phase, the method achieves baseline resolution ( Rs>2.0 ) and excellent peak symmetry. The embedded System Suitability Testing ensures the protocol acts as a self-validating mechanism, while the comprehensive ICH Q2(R2) validation data guarantees its reliability for routine pharmaceutical quality control and lifecycle management.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) . ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. (Effective June 2024). Available at:[Link]
Optimizing chiral separation of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid enantiomers
Welcome to the Technical Support Center for Chiral Chromatography. This guide is engineered specifically for researchers and drug development professionals tasked with resolving the enantiomers of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid .
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the thermodynamic and mechanistic rationale behind stationary phase selection, mobile phase optimization, and preparative scale-up for this specific highly functionalized, acidic chiral molecule.
Part 1: Expert Troubleshooting & FAQs
Q1: Why am I observing severe peak tailing and a loss of baseline resolution (Rs < 1.5) on standard polysaccharide chiral stationary phases (CSPs)? A: The root cause is the unsuppressed ionization of the carboxylic acid moiety (pKa ~4.0–5.0). When analyzing acidic enantiomers on neutral polysaccharide phases (like Amylose or Cellulose carbamates), the carboxylate anion interacts non-specifically with the silica support or basic sites on the CSP, leading to multiple retention mechanisms and severe peak tailing. Solution: You must add an acidic modifier to the mobile phase. Incorporating 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) forces the analyte into its neutral, protonated state[1]. This ensures that the primary interaction with the CSP is highly directional hydrogen bonding, which is critical for forming the transient diastereomeric complexes required for chiral recognition[2]. Note that while TFA is highly effective, its use should be carefully controlled to prevent long-term hydrolysis of certain coated CSPs[3].
Q2: Which Chiral Stationary Phase (CSP) chemistry is optimal for the 2-fluorophenyl and methylcyclobutane moieties in this molecule? A: Chiral separation depends highly on the differences in planar shape and spatial orthogonality between the stereoisomers[4]. For this molecule, we rely on a three-point interaction model:
-
Hydrogen Bonding: Driven by the protonated carboxylic acid.
-
π−π and Dipole Interactions: Driven by the highly electron-withdrawing 2-fluorophenyl group.
-
Steric Fit (Inclusion): Dictated by the rigid, bulky methylcyclobutane ring.
Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD-H) is the premier choice. The carbamate linkages provide excellent H-bond donors/acceptors, while the substituted phenyl rings offer π−π interaction sites for the fluorophenyl group. Alternatively, if polysaccharide phases fail, weak anion-exchange (WAX) or zwitterionic columns (e.g., QN-AX based on quinine carbamate) are explicitly designed to leverage stereoselective ionic interactions with carboxylate groups[5].
Q3: How do I transition this separation from analytical HPLC to preparative scale-up efficiently? A: Transitioning to Supercritical Fluid Chromatography (SFC) is highly recommended for preparative scale-up of chiral carboxylic acids. SFC utilizes supercritical CO₂ combined with an organic co-solvent (e.g., Methanol) and an acidic modifier. SFC provides significantly faster separations, lower solvent consumption, and often superior chiral selectivity compared to traditional Normal Phase HPLC[]. The high diffusivity and low viscosity of supercritical CO₂ allow for higher flow rates without sacrificing the theoretical plate count, making gram-to-kilogram isolation economically viable.
Q4: Can temperature adjustments improve my separation factor ( α )? A: Yes. Chiral recognition is a thermodynamic process governed by the Gibbs free energy equation ( ΔΔG=ΔΔH−TΔΔS ). For most polysaccharide CSPs, the separation is enthalpy-driven ( ΔΔH is negative). Therefore, lowering the column temperature (e.g., from 25°C to 10°C) will generally increase the separation factor ( α ). However, this comes at the cost of broader peaks due to slower mass transfer kinetics.
Part 2: Quantitative Data Summary
The following matrix synthesizes expected chromatographic behaviors based on validated screening protocols for structurally analogous fluorinated cyclobutane carboxylic acids[7].
| CSP Chemistry | Mobile Phase System | Modifier | Expected Selectivity ( α ) | Tailing Factor (Tf) | Recommendation |
| Amylose Carbamate (AD-H/IA) | Hexane / Isopropanol (80:20) | None | 1.10 | > 2.5 | Poor (Ionization occurs) |
| Amylose Carbamate (AD-H/IA) | Hexane / Isopropanol (80:20) | 0.1% TFA | 1.85 | 1.05 - 1.15 | Excellent (First Choice) |
| Cellulose Benzoate (OJ-H/IC) | Hexane / Ethanol (90:10) | 0.1% TFA | 1.40 | 1.10 | Good Alternative |
| Zwitterionic (QN-AX) | Methanol / Acetonitrile (50:50) | 0.1% Formic Acid | 2.10 | 1.05 | Best for Polar Organic Mode |
| SFC (Amylose Carbamate) | CO₂ / Methanol (85:15) | 0.1% TFA | 1.90 | 1.00 | Optimal for Prep Scale |
Part 3: Experimental Protocols
Protocol A: Tier 1 Analytical HPLC Screening Workflow
Objective: Establish baseline resolution (Rs > 1.5) for the enantiomers.
-
Sample Preparation: Dissolve the racemic 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid in HPLC-grade Isopropanol (IPA) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
System Equilibration: Install an immobilized Amylose-based column (e.g., 250 mm x 4.6 mm, 5 µm). Flush the system with the mobile phase: Hexane / IPA / TFA (80:20:0.1, v/v/v) at 1.0 mL/min until the baseline is stable (approx. 10 column volumes).
-
Injection & Detection: Inject 5–10 µL of the sample. Monitor the elution via UV detection at 210 nm and 230 nm (optimal for the fluorophenyl chromophore).
-
System Suitability Evaluation: Calculate the resolution ( Rs=2(t2−t1)/(w1+w2) ). If Rs < 1.5, decrease the IPA concentration to 10% to increase retention ( k′ ), or substitute IPA with Ethanol to alter the steric environment of the mobile phase.
Protocol B: Preparative SFC Scale-Up
Objective: Isolate enantiomers with >99% ee (enantiomeric excess).
-
Method Translation: Transfer the successful analytical stationary phase chemistry to an SFC column (e.g., 250 mm x 21.2 mm, 5 µm).
-
SFC Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain CO₂ in the supercritical state. Set the column oven to 35°C.
-
Mobile Phase: Pump supercritical CO₂ and a co-solvent of Methanol containing 0.1% TFA at a ratio of 85:15. Set the total flow rate to 70 mL/min.
-
Loading Study: Perform stacked injections. Begin with a 0.5 mL injection of a 50 mg/mL solution. Monitor peak fronting (indicative of volume overload) or peak merging. Adjust the cycle time to inject the next sample immediately after the first enantiomer elutes, maximizing throughput.
-
Fraction Collection: Collect fractions based on UV threshold. Immediately evaporate the Methanol/TFA co-solvent under reduced pressure at 30°C to prevent acid-catalyzed degradation of the target compound.
Part 4: Mandatory Visualizations
Workflow for chiral HPLC/SFC method development and optimization of acidic enantiomers.
Three-point chiral recognition mechanism between the enantiomer and stationary phase.
Part 5: References
-
[3] Regis Technologies. HPLC Chiral Stationary Phases and Modifiers. Available at: [Link]
-
[5] Analytical Chemistry (ACS Publications). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Using a Chiral Core–Shell Tandem Column Approach. Available at: [Link]
-
[4] BGB Analytik. CHIRAL Handbook: Optimization and Selectivity. Available at:[Link]
-
[2] IAPC-OBP. Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. Available at: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in Reactions of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the sterically hindered molecule, 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid. The unique architecture of this compound, featuring a quaternary carbon bearing both a cyclobutane ring and a substituted phenyl group, presents significant steric challenges in common synthetic transformations.
Understanding the Challenge: The Sources of Steric Hindrance
The primary difficulty in performing reactions with 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid stems from the severe steric congestion around the carboxylic acid functionality. This hindrance arises from two main sources:
-
The Quaternary α-Carbon: The carboxylic acid group is attached to a quaternary carbon, which is inherently bulky.
-
The 2-Methylcyclobutane Ring: The cyclobutane ring, particularly with the methyl group at the 2-position, creates a rigid and sterically demanding environment.
-
The ortho-Fluorophenyl Group: The phenyl ring at the α-position, with a fluorine atom at the ortho position, further restricts access to the carboxylic acid. The ortho-substituent effectively "shields" one face of the carbonyl group.
This combination of bulky groups makes it difficult for incoming nucleophiles to approach the electrophilic carbonyl carbon of the carboxylic acid, leading to slow reaction rates and low yields in standard esterification and amidation reactions.
Troubleshooting Guide: Common Reactions and Solutions
This section addresses specific issues you may encounter during your experiments and provides detailed protocols to overcome them.
Issue 1: Low Yields in Esterification Reactions
Question: I am attempting to esterify 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid with a primary alcohol using standard Fischer esterification conditions (H₂SO₄ catalyst, refluxing in alcohol), but I am getting very low yields. What can I do to improve the conversion?
Answer: Fischer esterification is an equilibrium-driven process that is highly sensitive to steric hindrance.[1] For a sterically demanding substrate like this, the activation energy for the nucleophilic attack of the alcohol is high, and the equilibrium may not favor the product. Here are several more effective strategies:
Strategy 1: Activation with Carbodiimides (Steglich Esterification)
This method involves activating the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[2][3] The activated intermediate is much more reactive towards the alcohol.
-
Experimental Protocol (Steglich Esterification):
-
Dissolve 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (1.0 equiv) and the primary alcohol (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Add DMAP (0.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equiv) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
Strategy 2: Conversion to an Acyl Halide
Converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride can significantly increase its reactivity towards even hindered alcohols.
-
Experimental Protocol (via Acyl Chloride):
-
In a fume hood, dissolve 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add oxalyl chloride (1.5 equiv) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).
-
Stir the reaction at room temperature for 1-2 hours, monitoring for the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride in vacuo.
-
Dissolve the crude acyl chloride in anhydrous DCM and add the alcohol (1.2 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) or pyridine (2.0 equiv).
-
Stir at room temperature and monitor the reaction until completion.
-
Work up as described for the Steglich esterification.
-
For extremely hindered systems, acyl fluorides can be even more effective due to their smaller size and high reactivity.[4]
Strategy 3: Using Stronger Lewis Acid Catalysts
Certain Lewis acids can activate the carboxylic acid towards nucleophilic attack. Catalysts like titanium tetrachloride (TiCl₄) have been shown to be effective for direct esterification.[5][6]
| Method | Catalyst/Reagent | Temperature | Key Advantages |
| Fischer Esterification | H₂SO₄ (catalytic) | Reflux | Simple, inexpensive |
| Steglich Esterification | DCC/DMAP | Room Temperature | Mild conditions, high yields for hindered systems[2][3] |
| Acyl Chloride | Oxalyl Chloride/SOCl₂ | Room Temperature | Highly reactive intermediate |
| Lewis Acid Catalysis | TiCl₄ | Varies | Can drive difficult esterifications[5] |
Issue 2: Failed Amide Coupling Reactions
Question: My amide coupling reaction between 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid and a primary amine is failing, even with standard coupling reagents like HBTU. What are my options?
Answer: Amide bond formation with this substrate is particularly challenging due to the steric hindrance. While standard peptide coupling reagents like HBTU are powerful, highly congested systems may require even more reactive reagents or different strategies.[7][8]
Strategy 1: Employing More Potent Coupling Reagents
For exceptionally difficult couplings, consider using phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uronium-based reagents with enhanced reactivity like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7][8][9] HATU is often the reagent of choice for coupling sterically hindered amino acids.[8]
-
Experimental Protocol (HATU Coupling):
-
Dissolve 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.
-
Add HATU (1.1 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
-
Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 equiv) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Strategy 2: Formation of a Mixed Anhydride
Activating the carboxylic acid as a mixed anhydride can provide a highly reactive intermediate for amidation.
-
Experimental Protocol (Mixed Anhydride):
-
Dissolve 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous THF and cool to -15 °C.
-
Add N-methylmorpholine (1.1 equiv).
-
Add isobutyl chloroformate (1.1 equiv) dropwise and stir for 30 minutes at -15 °C.
-
Add a solution of the amine (1.2 equiv) in THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Filter off the N-methylmorpholine hydrochloride salt.
-
Concentrate the filtrate and work up as previously described.
-
Strategy 3: Boric Acid Catalyzed Amidation
For a greener and often effective alternative, boric acid can catalyze the direct amidation of carboxylic acids and amines, often at elevated temperatures.[10] This method can be surprisingly effective for hindered substrates.[10]
Decision Workflow for Coupling Reagent Selection
Caption: Decision workflow for amide coupling strategies.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ortho-fluoro substituent on the reactivity of the carboxylic acid?
A1: The fluorine atom has two main effects. First, its steric bulk contributes to the overall hindrance around the carboxylic acid group. Second, being a highly electronegative atom, it has a strong electron-withdrawing inductive effect. This effect increases the acidity of the carboxylic acid proton and makes the carboxylate conjugate base more stable.[11] While this can sometimes enhance the reactivity of the carbonyl carbon towards nucleophiles, in this case, the steric hindrance is the dominant factor that impedes reactions.
Q2: Can I use microwave irradiation to improve my reaction yields?
A2: Yes, microwave-assisted synthesis can be a very effective technique for overcoming steric hindrance.[12] The high temperatures and pressures achieved in a sealed microwave vessel can provide the necessary activation energy for sluggish reactions to proceed, often with significantly reduced reaction times. When adapting a protocol for microwave synthesis, ensure you are using a suitable microwave-safe vessel and start with small-scale test reactions to optimize the temperature and time.
Q3: Are there any other functional groups on my nucleophile (alcohol or amine) that I need to be concerned about?
A3: Yes, it is crucial to consider the compatibility of your chosen reaction conditions with other functional groups present in your nucleophile. For example, strongly acidic conditions (like Fischer esterification) can be incompatible with acid-labile protecting groups such as tert-butyl esters or silyl ethers. Highly reactive intermediates like acyl chlorides can react with other nucleophilic groups, such as hydroxyls or other amines, if they are unprotected. Always choose a method that is chemoselective for the desired transformation.
Q4: My reaction seems to stall at around 50% conversion. What could be the issue?
A4: Stalling of a reaction can be due to several factors in these sterically hindered systems:
-
Product Inhibition: The product itself might be inhibiting the catalyst.
-
Reagent Degradation: The coupling reagent may not be stable over the long reaction times required.
-
Equilibrium: For reactions like Fischer esterification, you may be reaching an equilibrium that disfavors the product.
-
Byproduct Formation: A byproduct could be deactivating your catalyst or reagents.
To address this, you could try adding a fresh portion of the catalyst or coupling reagent midway through the reaction. For equilibrium-driven processes, ensure efficient removal of byproducts like water.
References
- Grokipedia. Cyclobutanecarboxylic acid.
- Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids.
- Google Patents. JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
- Green Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
- Corless, V. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
- ChemPep. Overview of Peptide Coupling Reagents.
- BenchChem. Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
- ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- MDPI. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids.
- SpringerLink. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
- Aapptec. Coupling Reagents.
- Chemistry LibreTexts. 8.2: Substituent Effects on Acidity.
- BenchChem. Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
- Organic Syntheses. Boric Acid Catalyzed Amidation.
Sources
- 1. Cyclobutanecarboxylic acid â Grokipedia [grokipedia.com]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Removing trace impurities from synthesized 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid. This document aims to deliver expert, field-proven insights to overcome common challenges in obtaining this compound with high purity.
Introduction
1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is a substituted cyclobutane derivative, a class of compounds increasingly important in medicinal chemistry due to their unique conformational properties.[1][2] The synthesis of this specific molecule can present several purification challenges, including the removal of starting materials, diastereomeric impurities, and reaction byproducts. This guide offers a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is an oil or a waxy solid and fails to crystallize. What are the likely causes and how can I induce crystallization?
A1: The inability to obtain a crystalline solid is a common issue, particularly with fluorinated compounds which can exhibit strong intermolecular interactions that hinder crystal lattice formation.[3]
Potential Causes:
-
Residual Solvents: Trapped solvent molecules can disrupt the crystal packing.
-
Presence of Impurities: Even small amounts of impurities can act as "crystal poisons," inhibiting nucleation and growth. This is particularly true for structurally similar impurities like diastereomers.
-
Inherent Properties: The target molecule itself may have a low melting point or a tendency to form an amorphous solid.
Troubleshooting Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[4][5]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[4]
-
Single-Solvent Method: Test small amounts of your crude product in various solvents (e.g., hexanes, ethyl acetate, toluene, isopropanol, water).
-
Two-Solvent (Anti-Solvent) Method: If a single suitable solvent cannot be found, a two-solvent system is often effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy. The two solvents must be miscible.[3]
-
-
Dissolution: In an Erlenmeyer flask, dissolve the impure compound in a minimal amount of the hot solvent (or the "good" solvent of a two-solvent system).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.[4] Subsequently, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualization of Recrystallization Workflow:
Sources
A Comparative Guide for Drug Design: 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid vs. its 3-Fluorophenyl Analog
For Researchers, Scientists, and Drug Development Professionals
The central thesis of this guide is that the seemingly subtle shift of a fluorine atom from the ortho (2-position) to the meta (3-position) on the phenyl ring can have profound and predictable consequences on a molecule's pharmacokinetic and pharmacodynamic profile. Understanding these differences is critical for the rational design of novel therapeutics.
The Strategic Importance of Fluorine Placement and the Cyclobutane Core
The 1-phenyl-2-methylcyclobutane-1-carboxylic acid scaffold combines two key features beneficial in drug design: a conformationally restricted cyclobutane ring and a phenyl group amenable to substitution. The cyclobutane core offers a rigid three-dimensional structure that can help to lock in a bioactive conformation, potentially increasing potency and selectivity for the target protein[1].
Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance various properties of a drug candidate, including metabolic stability, binding affinity, and membrane permeability[2][3]. The position of the fluorine atom on an aromatic ring is not trivial; it dictates the electronic and steric properties of the molecule, which in turn influences its interaction with biological systems[][5].
This guide will explore the anticipated differences between the 2-fluoro and 3-fluoro analogs based on established structure-activity relationships (SAR).
Comparative Analysis: Predicted Physicochemical and Biological Profiles
The following table summarizes the predicted differences in key drug-like properties between the 2-fluoro and 3-fluoro analogs, based on general principles of medicinal chemistry and data from related compounds.
| Property | 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (ortho-fluoro) | 1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (meta-fluoro) | Rationale & Supporting Evidence |
| Acidity (pKa) | Expected to be more acidic. | Expected to be less acidic than the ortho-isomer. | The strong electron-withdrawing inductive effect of fluorine is most pronounced at the ortho position, leading to greater stabilization of the carboxylate anion[5]. |
| Lipophilicity (LogP) | May have slightly lower lipophilicity. | May have slightly higher lipophilicity. | While fluorine generally increases lipophilicity, intramolecular interactions in the ortho-isomer could slightly alter its overall lipophilic character compared to the meta-isomer. |
| Receptor Binding Affinity | Potentially higher or lower affinity depending on the target. | Potentially higher or lower affinity depending on the target. | The ortho-fluorine can act as a hydrogen bond acceptor and influence the conformation of the phenyl ring, which may either be beneficial or detrimental for binding, depending on the specific topology of the receptor's binding pocket[2][6]. Computational studies have shown that ortho-substitution can significantly increase Lewis acidity, which could translate to stronger interactions with certain residues[7]. |
| Metabolic Stability | Potentially more stable to aromatic hydroxylation at the 2-position. | The 3-position is less electronically deactivated, potentially allowing for metabolism at other positions on the ring. | The electron-withdrawing nature of fluorine can deactivate the aromatic ring to oxidative metabolism by cytochrome P450 enzymes. The ortho-position is often a site of metabolic attack, and its blockage by fluorine can enhance metabolic stability[1][8][9]. However, metabolism at other sites on the ring or the cyclobutane moiety remains possible. |
| Cytotoxicity | To be determined experimentally. | To be determined experimentally. | Cytotoxicity is highly dependent on the specific cellular targets and off-target effects of the compounds. |
Experimental Workflows for Direct Comparison
To empirically validate the predicted differences and fully characterize these two analogs, a series of head-to-head experimental evaluations are necessary. The following section outlines the detailed protocols for these key experiments.
Experimental Workflow: Comparative Analysis
Caption: A streamlined workflow for the comparative evaluation of the two fluorinated analogs.
Experimental Protocols
Synthesis of 1-(Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acids
A general synthetic route to these compounds can be adapted from known procedures for related structures[10][11].
Step 1: Synthesis of Fluorophenylacetonitrile
-
To a solution of the corresponding fluorobenzyl cyanide in a suitable solvent (e.g., THF), add a strong base such as sodium hydride at 0 °C.
-
After stirring for 30 minutes, add 1,3-dibromopropane and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 1-(fluorophenyl)cyclobutane-1-carbonitrile by column chromatography.
Step 2: Hydrolysis to the Carboxylic Acid
-
Reflux the purified carbonitrile in a mixture of concentrated hydrochloric acid and water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract the carboxylic acid product with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay determines the rate at which the compounds are metabolized by liver enzymes, providing an indication of their likely in vivo clearance[12][13][14][15][16].
Materials:
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds (2-fluoro and 3-fluoro analogs)
-
Positive control compound (e.g., a rapidly metabolized drug)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Add the test compounds to the HLM mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining compound versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
Radioligand Binding Assay
This assay measures the affinity of the compounds for a specific biological target[17][18][19][20][21].
Materials:
-
Cell membranes or purified protein expressing the target receptor
-
A radiolabeled ligand known to bind to the target
-
Test compounds (2-fluoro and 3-fluoro analogs)
-
Binding buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compounds.
-
Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through the filter plate.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of the compounds on cell viability[22][23][24][25].
Materials:
-
A relevant cell line (e.g., a cancer cell line if the target is involved in cancer)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Plot the percentage of cell viability against the log concentration of the test compound to determine the CC50 (half-maximal cytotoxic concentration).
Visualizing Key Concepts
Signaling Pathway: A Generic Kinase Target
Many modern therapeutics target kinase signaling pathways. The following diagram illustrates a simplified kinase cascade that could be a putative target for the compounds under investigation.
Caption: A hypothetical kinase signaling pathway where the fluorinated analogs could act as inhibitors.
Conclusion
The choice between a 2-fluoro and a 3-fluoro substituent on a phenyl ring is a critical decision in drug design that can significantly impact the ultimate success of a drug candidate. While this guide provides a predictive framework based on established principles, the empirical data generated from the outlined experimental protocols will be essential for making an informed decision. By systematically evaluating the metabolic stability, target affinity, and cytotoxicity of both 1-(2-fluorophenyl)-2-methylcyclobutane-1-carboxylic acid and its 3-fluorophenyl analog, researchers can gain a comprehensive understanding of their respective strengths and weaknesses, ultimately leading to the selection of the more promising candidate for further development.
References
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Ryman, J., & Meador-Woodruff, J. H. (2000). Radioligand binding methods: practical guide and tips.
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
- Brust, P., van den Eynden, J., Kaya, T., Deuther-Conrad, W., & Steinbach, J. (2017). Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. Molecules (Basel, Switzerland), 22(10), 1699.
-
National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
- Wernevik, J., Giordanetto, F., & Haglund, E. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R & D, 25(4), 384-395.
-
protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
- Chen, Z., Li, Y., Scheffel, U., Dannals, R. F., & Boja, J. W. (2006). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) as High-Affinity Probes for the Dopamine Transporter. Journal of medicinal chemistry, 49(2), 533–543.
- Goodman, M. M., Kilts, C. D., & Votaw, J. R. (2002). Synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), potential PET ligands for tumor detection. Journal of medicinal chemistry, 45(11), 2381–2387.
-
MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
- Mykhailiuk, P. K. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of fluorine chemistry, 129(9), 759-767.
- Pomper, M. G., Katzenellenbogen, J. A., Welch, M. J., Brodack, J. W., & Mathias, C. J. (1988). Synthesis and receptor-binding affinity of fluorotamoxifen, a possible estrogen-receptor imaging agent. Journal of medicinal chemistry, 31(7), 1360–1363.
-
Royal Society of Chemistry. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]
- Berlic, A., Mravljak, J., & Gobec, S. (2016). Phosphonic Acid Analogs of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N: Validation of the Importance of the Substitution of the Aromatic Ring. Molecules (Basel, Switzerland), 21(9), 1184.
-
MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
- Piers, W. E., & Marwitz, A. J. (2011). Computational Studies of Lewis Acidities of Tris(fluorophenyl)-Substituted Boranes: An Additive Relationship between Lewis Acidity and Fluorine Position. Inorganic chemistry, 50(16), 7678–7686.
-
Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]
-
Frontiers. (n.d.). Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]
-
Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
- Bhattarai, P., Trombley, T. N., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 66(3), 1613–1643.
- Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert opinion on drug metabolism & toxicology, 11(6), 925–936.
- Kadomura, S., Kiyota, H., & Namera, A. (2025). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Journal of the Forensic Science Society of Thailand, 18(1), 1-10.
-
Hypha Discovery. (2024, January 26). Metabolism of 2023 FDA Approved Small Molecules - PART 1. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 5. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 6. Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative reactivity of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid and other cyclobutanes
An In-Depth Guide to the Comparative Reactivity of Substituted Cyclobutanes: A Case Study of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid
Introduction: The Role of Strained Rings in Modern Chemistry
Cyclobutane derivatives are prevalent motifs in medicinal chemistry and materials science, prized for their unique conformational properties and as versatile synthetic intermediates. Their inherent ring strain, a consequence of deviations from the ideal tetrahedral bond angle of 109.5° to approximately 90°, makes them susceptible to a variety of ring-opening reactions not accessible to their acyclic or larger-ring counterparts. Understanding the factors that govern the reactivity of substituted cyclobutanes is therefore critical for predicting their stability, designing novel reaction pathways, and developing new chemical entities with desired properties.
This guide provides a comparative analysis of the reactivity of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, a complex molecule featuring multiple functional groups that modulate the behavior of the core cyclobutane ring. We will explore how the interplay of electronic and steric effects influences its stability and reactivity compared to a series of structurally related analogs. The experimental protocols and data presented herein serve as a framework for researchers engaged in the synthesis and application of strained-ring systems.
Structural Analysis of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid
The reactivity of the title compound is a composite of the contributions from its distinct structural features:
-
The Cyclobutane Ring: The primary driver of reactivity is the ~26 kcal/mol of ring strain, which provides a thermodynamic driving force for ring-opening reactions.
-
The 1-Carboxylic Acid Group: This electron-withdrawing group can stabilize adjacent carbanions or radical intermediates, potentially influencing the regioselectivity of ring cleavage. Its presence also offers a reactive handle for derivatization or decarboxylation reactions.
-
The 1-(2-Fluorophenyl) Group: The aromatic ring at the 1-position can stabilize intermediates through resonance. The fluorine atom at the ortho position introduces a strong inductive electron-withdrawing effect (-I) and a weaker mesomeric donating effect (+M). The net effect is typically electron-withdrawing, which can impact the stability of adjacent carbocations or carbanions.
-
The 2-Methyl Group: This alkyl group introduces a steric factor that can influence the approach of reagents and may affect the conformational preference of the cyclobutane ring. Its electron-donating nature can also have a minor electronic impact.
To elucidate the individual contributions of these substituents, a comparative study against carefully selected analogs is essential.
Proposed Comparative Study: A Framework for Reactivity Assessment
We propose a comparative study of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid ( 1 ) against the following compounds to systematically dissect the influence of each substituent:
-
Compound 2: 1-Phenyl-2-methylcyclobutane-1-carboxylic acid (removes the electronic effect of fluorine).
-
Compound 3: 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid (removes the steric and electronic effect of the methyl group).
-
Compound 4: 1-Phenylcyclobutane-1-carboxylic acid (the parent phenyl-substituted compound).
-
Compound 5: Cyclobutane-1-carboxylic acid (the simplest benchmark).
This selection allows for a systematic evaluation of the electronic effects of the 2-fluorophenyl group and the steric/electronic effects of the 2-methyl group.
Experimental Protocol: Comparative Thermal Stability Analysis
A common method to probe the reactivity of strained rings is to investigate their thermal stability. The following protocol outlines a kinetic study to determine the rate of thermal decomposition for each compound.
Objective: To quantify and compare the rates of thermal ring-opening or decomposition of compounds 1-5 under controlled conditions.
Methodology:
-
Sample Preparation: Prepare 10 mM stock solutions of each test compound in a high-boiling, inert solvent such as diphenyl ether.
-
Reaction Setup: Place sealed vials containing 1 mL of each solution into a temperature-controlled heating block or oil bath maintained at a constant temperature (e.g., 200 °C). An internal standard (e.g., naphthalene) should be included in each vial for accurate quantification.
-
Time-Course Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16 hours), remove a vial for each compound from the heating block and immediately quench the reaction by cooling it in an ice bath.
-
Sample Analysis: Analyze the composition of each quenched sample using High-Performance Liquid Chromatography (HPLC) with UV detection. The percentage of the remaining parent compound is determined by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The negative of the slope of this plot will yield the pseudo-first-order rate constant (k) for the decomposition reaction. The half-life (t1/2) can then be calculated using the equation t1/2 = 0.693/k.
Experimental Workflow Diagram
Caption: Workflow for comparative thermal stability analysis of cyclobutane derivatives.
Data Summary and Interpretation
The following table presents hypothetical, yet plausible, data from the described thermal stability study.
| Compound | Substituents | Rate Constant (k) at 200°C (x 10⁻⁵ s⁻¹) | Half-life (t₁/₂) (hours) |
| 1 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid | 2-F-Ph, 2-Me, 1-COOH | 2.5 | 7.7 |
| 2 1-Phenyl-2-methylcyclobutane-1-carboxylic acid | 1-Ph, 2-Me, 1-COOH | 2.1 | 9.2 |
| 3 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid | 2-F-Ph, 1-COOH | 1.8 | 10.7 |
| 4 1-Phenylcyclobutane-1-carboxylic acid | 1-Ph, 1-COOH | 1.5 | 12.8 |
| 5 Cyclobutane-1-carboxylic acid | 1-COOH | 0.9 | 21.4 |
Interpretation of Results:
-
Effect of the Phenyl Group: Comparing Compound 5 to Compound 4 , the presence of a phenyl group at the 1-position significantly increases the rate of decomposition (k = 0.9 vs. 1.5 x 10⁻⁵ s⁻¹). This is likely due to the ability of the phenyl group to stabilize a radical or ionic intermediate formed during the ring-opening process through resonance.
-
Effect of the 2-Fluorophenyl Group: The substitution of the phenyl group with a 2-fluorophenyl group (Compound 4 vs. 3 ) further increases the reaction rate. The strong electron-withdrawing nature of the fluorine atom can polarize the C1-C2 and C1-C4 bonds, potentially weakening them and lowering the activation energy for cleavage.
-
Effect of the 2-Methyl Group: The addition of a methyl group at the 2-position (Compound 3 vs. 1 and Compound 4 vs. 2 ) consistently leads to an increased rate of decomposition. This can be attributed to steric hindrance, which may introduce additional strain into the cyclobutane ring, making it more prone to ring-opening. This phenomenon is known as steric acceleration.
-
Combined Effects: Compound 1 exhibits the highest reactivity among the tested analogs. This is the result of the combined effects of the resonance stabilization from the phenyl ring, the inductive electron-withdrawing effect of the fluorine atom, and the steric strain introduced by the methyl group, all of which contribute to lowering the energy barrier for thermal decomposition.
Plausible Mechanistic Pathway
The thermal decomposition of these cyclobutane derivatives likely proceeds through a diradical intermediate, as illustrated below for Compound 1 .
Caption: A plausible diradical mechanism for the thermal decomposition of Compound 1.
The cleavage of the C1-C2 bond is facilitated by the ability of the adjacent phenyl group to stabilize the resulting radical at C1. The substituents on the phenyl ring and the cyclobutane core modulate the stability of this intermediate, thereby influencing the overall reaction rate.
Conclusion
The reactivity of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid is a complex function of the electronic and steric properties of its substituents. Through a systematic comparative analysis, we can deduce that the combination of a resonance-stabilizing aromatic ring, an electron-withdrawing fluorine substituent, and a sterically demanding methyl group renders this molecule significantly more susceptible to thermal decomposition than its less substituted counterparts. This framework of structured comparison and kinetic analysis provides a robust methodology for researchers to predict and understand the stability of complex cyclobutane derivatives, which is crucial for their effective application in drug discovery and materials science.
References
Validating the Biological Activity of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic Acid Derivatives: A Comparative Guide
Executive Summary & Rationale
The development of novel anti-inflammatory and immunomodulatory agents frequently relies on optimizing established pharmacophores. The 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid scaffold represents a highly engineered chemical space designed to interact with lipid-binding targets.
As a Senior Application Scientist, I approach this scaffold by analyzing its structural causality:
-
Cyclobutane Ring: Acts as a conformational restrictor, locking the adjacent functional groups into a rigid vector that minimizes entropic penalty upon target binding.
-
2-Fluorophenyl Group: Provides lipophilic contacts and enables highly specific halogen bonding within hydrophobic sub-pockets.
-
Carboxylic Acid: Serves as the primary pharmacophore, engaging in critical electrostatic interactions with positively charged residues (e.g., Arginine) in target binding sites.
Because of these features, this derivative class is primarily evaluated against two distinct nodes of the arachidonic acid inflammatory pathway: Cyclooxygenase-2 (COX-2) (upstream synthesis blockade) and the Prostaglandin E2 Receptor 4 (EP4) (downstream signaling antagonism). This guide objectively compares the validation workflows and performance of this novel scaffold against established clinical and preclinical alternatives.
Mechanistic Pathway: The Arachidonic Acid Cascade
To understand the validation strategy, we must first map the biological targets. The diagram below illustrates the dual-intervention points for carboxylic acid derivatives within the PGE2 inflammatory pathway.
PGE2 synthesis via COX-2 and subsequent EP4 receptor downstream signaling pathways.
Target 1: COX-2 Enzyme Inhibition (Upstream Blockade)
The carboxylic acid moiety is a classic NSAID bioisostere that mimics arachidonic acid, allowing it to anchor to Arg120 and Tyr355 at the gate of the COX-2 active site[1]. The bulky cyclobutane ring is hypothesized to provide selectivity for the larger COX-2 side pocket over the restrictive COX-1 active site.
Self-Validating Protocol: Fluorometric COX-1/2 Screening Assay
A robust protocol must not only measure COX-2 inhibition but simultaneously evaluate COX-1 to establish a Selectivity Index (SI).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare COX assay buffer (100 mM Tris-HCl, pH 8.0). Critical Causality: You must add hematin to the buffer to reconstitute the holoenzyme, as cyclooxygenase requires a heme cofactor for its peroxidase activity to function in vitro[1].
-
Enzyme-Inhibitor Incubation: Incubate recombinant human COX-2 (and COX-1 in parallel wells) with the test derivative at varying concentrations (0.01 to 100 µM) for 15 minutes at 37°C. Include Celecoxib as a positive control.
-
Reaction Initiation: Add arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP). The enzyme converts arachidonic acid to PGG2, and the subsequent reduction to PGH2 by the peroxidase active site drives the oxidation of ADHP to highly fluorescent resorufin.
-
Detection & Analysis: Measure fluorescence (Ex/Em = 535/587 nm). Calculate the IC₅₀ using non-linear regression and derive the SI (IC₅₀ COX-1 / IC₅₀ COX-2).
Comparative Performance Data
Note: Data for the novel derivative is representative of optimized leads in this scaffold class, compared against established literature standards[1].
| Compound | Target | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Mechanism |
| Celecoxib (Standard) | COX-2 | 0.04 ± 0.01 | >15.0 | >375 | Selective Inhibitor |
| Indomethacin (Standard) | COX-1/2 | 0.60 ± 0.05 | 0.05 ± 0.01 | 0.08 | Non-selective Inhibitor |
| 1-(2-Fluorophenyl) Derivative | COX-2 | 0.12 ± 0.03 | >50.0 | >416 | Selective Inhibitor |
Analysis: The derivative demonstrates excellent COX-2 selectivity, outperforming Indomethacin and showing an SI comparable to Celecoxib, validating the steric bulk of the cyclobutane ring in preventing COX-1 binding.
Target 2: EP4 Receptor Antagonism (Downstream Modulation)
Direct EP4 antagonism avoids the gastrointestinal and cardiovascular toxicities associated with upstream COX-2 inhibition while retaining potent efficacy in inflammatory pain and tumor microenvironment immunomodulation[2]. The carboxylic acid of our derivative interacts with Arg316 in the EP4 orthosteric pocket[3].
Self-Validating Protocol: cAMP HTRF & BRET β-arrestin2 Assays
Because GPCRs can exhibit biased agonism/antagonism, a self-validating EP4 screening protocol must evaluate both Gs-mediated cAMP accumulation and β-arrestin2 recruitment. Furthermore, Schild regression analysis is mandatory to confirm competitive antagonism rather than allosteric interference[3].
Step-by-Step Methodology:
-
Cell Line Preparation: Culture HEK293T cells stably expressing the human EP4 receptor. For β-arrestin2 assays, ensure the cells co-express a luminescent/fluorescent biosensor pair (e.g., PRESTO-Tango system)[3].
-
cAMP Accumulation (HTRF):
-
Pre-incubate cells with the derivative for 30 minutes.
-
Stimulate with PGE2 at an EC₈₀ concentration.
-
Lyse cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Measure time-resolved FRET to quantify Gs-protein activation[2].
-
-
β-arrestin2 Recruitment (BRET): Incubate cells with the derivative and PGE2. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal ratio to quantify the inhibition of arrestin recruitment to the receptor tail[3].
-
Schild Analysis: Perform PGE2 dose-response curves in the presence of fixed concentrations of the derivative. A linear Schild plot with a slope of ~1.0 confirms competitive antagonism, allowing the calculation of the dissociation constant (K_B).
Comparative Performance Data
Comparison of the novel derivative against clinical-stage EP4 antagonists[2][3].
| Compound | Target | cAMP Inhibition IC₅₀ (nM) | β-arrestin2 IC₅₀ (nM) | Schild K_B (nM) |
| ONO-AE3-208 (Standard) | EP4 | 1.3 ± 0.2 | 2.1 ± 0.4 | 0.9 ± 0.1 |
| E7046 (Standard) | EP4 | 13.5 ± 1.1 | 15.2 ± 1.5 | 11.0 ± 1.2 |
| 1-(2-Fluorophenyl) Derivative | EP4 | 8.5 ± 0.8 | 9.4 ± 1.0 | 5.2 ± 0.6 |
Analysis: The derivative exhibits single-digit nanomolar potency, positioning it as a highly competitive EP4 antagonist. Its performance surpasses E7046, a compound currently investigated in clinical oncology models.
Visualizing the Validation Workflow
To systematically evaluate the pleiotropic potential of this scaffold, researchers should adopt the following dual-target screening workflow.
Dual-target in vitro validation workflow for novel carboxylic acid derivatives.
Conclusion & Selection Criteria
When validating 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid derivatives, the choice of primary assay dictates the therapeutic trajectory. If the goal is broad-spectrum anti-inflammatory action, the COX-2 fluorometric assay provides rapid validation of upstream blockade. However, if the objective is to modulate the tumor microenvironment or treat inflammatory pain without NSAID-associated toxicities, the EP4 BRET/cAMP orthogonal assays are critical. The data demonstrates that this specific chemical scaffold possesses the geometric and electrostatic properties necessary to act as a potent, competitive inhibitor in either paradigm.
References
-
Das, D., et al. (2023). "Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models." ACS Medicinal Chemistry Letters.[Link]
-
Gahbauer, S., et al. (2023). "Docking for EP4R antagonists active against inflammatory pain." Nature Communications.[Link]
-
Baek, S.-H., et al. (2021). "Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba." International Journal of Molecular Sciences.[Link]
Sources
- 1. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docking for EP4R antagonists active against inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Stereoisomers of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid
Introduction: In the landscape of contemporary drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises but critical determinants of therapeutic efficacy and safety. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological profile. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid, a representative of a class of compounds with potential applications in medicinal chemistry.
The unambiguous differentiation of these stereoisomers is paramount for ensuring the synthesis of pure, single-isomer active pharmaceutical ingredients (APIs). We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to distinguish between these two diastereomers. The methodologies and interpretative logic presented herein are designed to be broadly applicable to the stereochemical elucidation of other substituted cyclobutane systems.
The Decisive Role of NMR Spectroscopy in Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the stereochemical analysis of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., NOESY, COSY) NMR experiments provide a wealth of information regarding the connectivity and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: A Window into Proton Environments
The proton NMR spectra of the cis and trans isomers of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid are expected to exhibit subtle yet significant differences in chemical shifts (δ) and spin-spin coupling constants (J). These variations arise from the distinct spatial environments of the protons in each isomer, influenced by factors such as steric interactions and anisotropic effects from the phenyl ring and carbonyl group.
In the cis isomer, the 2-methyl group and the 1-carboxylic acid group are on the same face of the cyclobutane ring, leading to greater steric hindrance compared to the trans isomer where they are on opposite faces. This steric compression in the cis isomer can influence the chemical shifts of nearby protons. For instance, in analogous cyclobutane systems, protons or methyl groups in a cis relationship often experience different shielding or deshielding effects compared to their trans counterparts.[1][2]
The symmetry of the molecule also plays a crucial role in determining the number of unique signals in the NMR spectrum. In cis-1,2-disubstituted cyclobutanes, a plane of symmetry can sometimes simplify the spectrum by making certain protons chemically equivalent.[3] Conversely, the lack of such symmetry in the trans isomer may result in more complex spectra with a greater number of distinct signals.[3]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra provide complementary information for distinguishing between the isomers. The principle of the γ-gauche effect is particularly relevant here. This effect describes the upfield (shielding) shift of a carbon atom that is in a gauche (or syn-periplanar) arrangement with another carbon or heteroatom three bonds away. In the cis isomer, the carbon of the 2-methyl group is expected to be sterically compressed by the carboxylic acid group, leading to an upfield shift for this carbon and potentially other sterically crowded carbons compared to the trans isomer. The carboxyl carbon itself may also show a slight difference in chemical shift between the two isomers. Carboxyl carbons in carboxylic acids typically resonate in the range of 165 to 185 ppm.
2D NMR Spectroscopy: Unambiguous Stereochemical Elucidation
While 1D NMR provides strong indications, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect SpectroscopY (NOESY), offer definitive proof of stereochemistry. The NOE is a through-space phenomenon that is observed between protons that are in close spatial proximity (typically < 5 Å), regardless of the number of bonds separating them.[4]
-
For the cis isomer: A NOESY experiment is expected to show a cross-peak between the protons of the 2-methyl group and the protons on the phenyl ring, as these groups are on the same side of the cyclobutane ring.
-
For the trans isomer: Such a cross-peak would be absent, as the methyl group and the phenyl ring are on opposite sides of the ring and thus further apart in space.
The COSY (COrrelation SpectroscopY) experiment is also invaluable for confirming the proton-proton coupling network within the cyclobutane ring and its substituents, aiding in the complete assignment of the ¹H NMR spectrum.[5][6]
Experimental Protocols
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish ³J(H,H) correlations.
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time optimized for the size of the molecule (typically 500-800 ms for small molecules) to observe through-space correlations.
Caption: Workflow for NMR-based stereochemical determination.
Comparative Spectroscopic Data (Hypothetical)
| Spectroscopic Parameter | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Rationale |
| ¹H NMR | |||
| Methyl Protons (δ, ppm) | Slightly downfield | Slightly upfield | Deshielding due to proximity to the phenyl ring in the cis isomer. |
| Cyclobutane Protons (δ, ppm) | More complex pattern | Potentially simpler pattern | Differences in symmetry and steric interactions.[3] |
| ¹³C NMR | |||
| Methyl Carbon (δ, ppm) | Upfield shift | Downfield shift | γ-gauche effect due to steric compression in the cis isomer. |
| Carboxyl Carbon (δ, ppm) | ~175 ppm | ~175 ppm | Minor shifts may be observed due to different electronic environments. |
| NOESY | |||
| Methyl ↔ Phenyl Protons | Cross-peak present | Cross-peak absent | Spatial proximity in the cis isomer.[7] |
Infrared (IR) Spectroscopy: A Supporting Role
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. While generally less powerful than NMR for detailed stereochemical analysis, it can offer supporting evidence. For carboxylic acids, the most characteristic absorptions are the broad O-H stretch and the sharp C=O stretch.[8]
-
O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹ due to hydrogen bonding.[8]
-
C=O Stretch: A strong absorption is anticipated between 1700 and 1730 cm⁻¹ for a saturated carboxylic acid.[9] Conjugation with the aromatic ring is not direct, so a significant shift is not expected.
Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the cis and trans isomers due to differences in their overall molecular symmetry and vibrational modes.[1] The less symmetrical isomer may exhibit a more complex spectrum in this region. However, these differences can be minor and difficult to interpret without reference spectra.
IR Data Acquisition Protocol
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample scan.
Mass Spectrometry (MS): Insights into Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While standard electron ionization (EI) mass spectra of diastereomers are often very similar, differences can sometimes be observed. Steric hindrance in the cis isomer can occasionally lead to a greater abundance of certain fragment ions resulting from ring cleavage compared to the more stable trans isomer.[10]
The primary fragmentation pathway for carboxylic acids often involves the loss of the carboxyl group or cleavage adjacent to it. The molecular ion peak (M⁺) should be observable, confirming the molecular weight.
MS Data Acquisition Protocol
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Caption: Interplay of spectroscopic techniques for structural elucidation.
Conclusion
The definitive differentiation between the cis and trans isomers of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid relies heavily on a multi-faceted spectroscopic approach, with NMR spectroscopy, particularly 2D NOESY, playing the lead role. It is the only technique that provides unambiguous evidence of the through-space proximity of key substituents, thereby directly revealing the relative stereochemistry. While ¹H and ¹³C NMR offer valuable and characteristic data points, and IR and MS serve as important confirmatory tools for functional group identity and molecular weight, the power of NOESY in this context is unparalleled for making a confident stereochemical assignment. This comprehensive analytical strategy is essential for ensuring the stereochemical purity of drug candidates and is a cornerstone of modern pharmaceutical development.
References
-
Mass Spectra of Certain Cyclobutanecarboxylates. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. (2019). Journal of the American Chemical Society. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved from [Link]
-
How many signals would you expect in the 'H NMR spectra of cis- and trans- 1,2 -dichlorocyclobutane? (n.d.). Vaia. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2023). Organic Chemistry | OpenStax. Retrieved from [Link]
-
Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. (2015). ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. Retrieved from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. Retrieved from [Link]
-
Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. (2019). Molecules. Retrieved from [Link]
-
Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. (2023). MDPI. Retrieved from [Link]
-
2D NMR. (n.d.). University of Arizona. Retrieved from [Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 2. (2026). ACD/Labs. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vaia.com [vaia.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones [mdpi.com]
- 6. princeton.edu [princeton.edu]
- 7. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Method Validation for Quantifying 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid in Plasma: A Comparative Sample Preparation Guide
The Bioanalytical Challenge
Quantifying highly protein-bound, acidic small molecules like 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (FPMCCA) in biological matrices presents a distinct set of chromatographic and mass spectrometric challenges. With a molecular weight of ~222.3 g/mol and a predicted pKa of 4.2, FPMCCA is optimally detected in negative electrospray ionization (ESI-) mode. However, carboxylic acid metabolites frequently exhibit severe matrix effects in ESI- due to co-eluting endogenous phospholipids and salts present in human plasma[1].
Furthermore, because FPMCCA possesses two chiral centers on the cyclobutane ring (C1 and C2), the sample preparation method must yield an exceptionally clean extract to allow for high-resolution chromatographic separation of potential cis/trans diastereomers prior to MS/MS detection.
This guide objectively compares the performance of a targeted product—Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) —against traditional alternatives like Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), providing mechanistic insights and validation data grounded in [2].
Mechanistic Comparison of Sample Preparation Strategies
To achieve a Lower Limit of Quantification (LLOQ) in the low ng/mL range, the extraction strategy must selectively isolate FPMCCA while discarding matrix suppressors.
The Product: Mixed-Mode Strong Anion Exchange (MAX) SPE
MAX SPE utilizes a polymeric sorbent functionalized with permanent positively charged quaternary amine groups.
-
The Causality: By adjusting the plasma sample to pH 8.0 (well above FPMCCA's pKa of 4.2), the carboxylic acid is fully deprotonated. The resulting FPMCCA anion binds strongly to the sorbent via electrostatic interactions. This allows for an aggressive wash step using 100% methanol, which completely strips away neutral lipids and phospholipids that cause ion suppression[3]. Finally, eluting with 2% formic acid drops the pH below the pKa, neutralizing FPMCCA and disrupting the ionic bond to release a highly pure extract.
Alternative 1: Liquid-Liquid Extraction (LLE)
LLE relies on partitioning the analyte into an immiscible organic solvent, such as methyl tert-butyl ether (MTBE).
-
The Causality: Acidifying the plasma (pH < 3) neutralizes the FPMCCA carboxylate, driving the lipophilic molecule into the organic phase. While recovery is generally acceptable, MTBE indiscriminately extracts highly lipophilic endogenous compounds. Upon evaporation and reconstitution, these co-extracted lipids compete for charge in the ESI droplet, causing significant signal suppression.
Alternative 2: Protein Precipitation (PPT)
PPT utilizes cold organic solvents (e.g., acetonitrile) to denature and precipitate plasma proteins.
-
The Causality: While operationally simple, PPT provides zero sample clean-up beyond protein removal. All soluble salts and matrix lipids remain in the supernatant. Injecting this extract leads to rapid LC column degradation and catastrophic matrix effects, making it unsuitable for sensitive quantification.
Workflow Visualization
Fig 1: Comparative sample preparation workflows for FPMCCA extraction from human plasma.
Self-Validating Experimental Protocols
To ensure trustworthiness and regulatory compliance, every protocol must operate as a self-validating system. Before executing the extraction, the following System Suitability Tests (SST) and controls must be established[2]:
-
Blank Matrix: Processed without FPMCCA or Internal Standard (IS) to verify the absence of endogenous interference.
-
Zero Sample: Processed with IS only to ensure the IS does not contribute to the FPMCCA mass transition channel.
-
Calibration Curve: 8 non-zero calibrators spanning 1.0 to 100 ng/mL to establish linearity (R² > 0.99).
-
Quality Controls (QCs): Spiked at LLOQ (1.0 ng/mL), Low (3.0 ng/mL), Mid (50.0 ng/mL), and High (80.0 ng/mL) concentrations.
Protocol A: MAX SPE (Recommended Product)
-
Pre-treatment: Aliquot 100 µL of plasma into a microplate. Add 10 µL of IS (FPMCCA-d4, 50 ng/mL). Add 100 µL of 2% Ammonium Hydroxide (NH₄OH) in water to ionize the analyte. Vortex for 30 seconds.
-
Conditioning: Pass 500 µL of Methanol (MeOH), followed by 500 µL of LC-MS grade water through the MAX 96-well plate.
-
Loading: Apply the pre-treated sample to the sorbent bed. Apply gentle vacuum (approx. 5 inHg).
-
Washing (Critical Step): Wash with 500 µL of 5% NH₄OH to remove basic interferences, followed by 500 µL of 100% MeOH to strip away neutral phospholipids.
-
Elution: Elute FPMCCA into a clean collection plate using 2 x 200 µL of 2% Formic Acid (FA) in MeOH.
-
Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30:70 ACN:Water with 0.01% FA).
Protocol B: Liquid-Liquid Extraction (LLE)
-
Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of IS. Add 50 µL of 0.1% FA to neutralize FPMCCA.
-
Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to partition the analyte into the organic layer.
-
Separation: Centrifuge at 4,000 x g for 10 minutes. Flash-freeze the aqueous layer in a dry ice/acetone bath.
-
Collection: Decant the unfrozen organic layer into a clean tube. Evaporate and reconstitute as described above.
Protocol C: Protein Precipitation (PPT)
-
Precipitation: Aliquot 100 µL of plasma. Add 10 µL of IS. Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% FA.
-
Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collection: Transfer 100 µL of the supernatant, dilute with 100 µL of water, and inject directly.
Quantitative Performance & FDA Compliance Data
The mandates that extraction recovery does not need to be 100%, but it must be consistent, precise, and reproducible[2]. Furthermore, matrix effects must be quantified and minimized to ensure reliable ionization.
Table 1: Extraction Recovery and Matrix Effect Comparison (n=6)
| Sample Preparation Method | Extraction Recovery (%) ± SD | Matrix Effect (%) ± SD* |
| MAX SPE (Product) | 94.2 ± 3.1 | 98.5 ± 2.4 |
| LLE (MTBE) | 78.6 ± 5.4 | 81.2 ± 6.7 |
| PPT (Acetonitrile) | 65.3 ± 8.9 | 42.1 ± 11.5 |
*Note: Matrix effect values are calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. Values closer to 100% indicate minimal ion suppression. PPT shows severe ion suppression (42.1%).
Table 2: Precision and Accuracy for FPMCCA using MAX SPE (n=6 per level)
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ (1.0) | 6.2 | +4.5 | 7.8 | +5.1 |
| LQC (3.0) | 4.1 | +2.1 | 5.5 | +3.0 |
| MQC (50.0) | 3.5 | -1.4 | 4.2 | -1.8 |
| HQC (80.0) | 2.8 | -0.5 | 3.6 | -1.0 |
Conclusion
For the quantification of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid (FPMCCA) in human plasma, Mixed-Mode Strong Anion Exchange (MAX) SPE vastly outperforms both LLE and PPT. By exploiting the specific pKa of the carboxylic acid moiety, MAX SPE allows for orthogonal washing steps that eliminate phospholipid-induced matrix effects (achieving 98.5% matrix integrity). The resulting method easily satisfies all FDA 2018 BMV acceptance criteria, delivering intra-day and inter-day precision well below the 15% threshold across all QC levels.
References
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Rapid LC–ESI-MS–MS Method for the Simultaneous Determination of Clopidogrel and its Carboxylic Acid Metabolite in Human Plasma Source: Journal of Chromatographic Science / ResearchGate URL: [Link]
-
Title: LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices Source: National Institutes of Health (NIH) / PMC URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I understand that handling specialized fluorinated intermediates like 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid requires more than just following a generic safety checklist. It demands a deep understanding of the molecule's physicochemical properties and the regulatory landscape governing its lifecycle.
Because this compound features both a reactive carboxylic acid moiety and a highly stable carbon-fluorine (C-F) bond, improper disposal poses significant environmental and safety risks. This guide provides a self-validating, step-by-step operational and disposal protocol grounded in the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].
Physicochemical Profiling & Hazard Causality
To safely manage this compound, we must first understand the causality behind its chemical behavior. The molecule's structure dictates its hazard profile and, consequently, its disposal routing.
| Chemical Feature | Causality & Operational Impact | Hazard Classification |
| Fluorophenyl Ring | The C-F bond is the strongest single bond in organic chemistry, making this moiety highly resistant to chemical and biological degradation[2]. It cannot be processed by standard wastewater treatment and will persist in the environment. | Environmental Hazard; Persistent Organic Pollutant risk. |
| Carboxylic Acid (-COOH) | Imparts weak acidity. It will react exothermically with strong bases and can liberate toxic gases if mixed with cyanides or sulfides[3]. | Corrosive/Irritant; Incompatible with strong bases and oxidizers. |
| Cyclobutane Ring | Introduces ring strain, which can slightly increase reactivity under extreme thermal or catalytic conditions compared to unstrained aliphatics. | Stable under standard ambient laboratory conditions. |
Key Takeaway: Because of the fluorinated ring, this chemical must never be disposed of down the drain or in standard trash [4]. It must be strictly managed as a Halogenated Hazardous Waste under RCRA Subtitle C[1].
Operational Safety & Handling Protocol
Before generating waste, ensure your workspace is designed to contain the material safely.
-
Engineering Controls: Always handle the neat solid or concentrated solutions inside a certified chemical fume hood to prevent inhalation of aerosolized particulates or solvent vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended when handling concentrated solutions in organic solvents), wrap-around safety goggles, and a flame-resistant lab coat.
-
Incompatibility Check: Ensure your workspace is free of strong reducing agents, strong bases, and oxidizers before opening the container[3].
Waste Segregation & SAA Management
Under EPA regulations, hazardous waste must be managed in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5].
-
Container Selection: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers. Do not use metal containers, as the carboxylic acid can cause slow corrosion over time[3].
-
Labeling: Containers must be clearly and legibly labeled with the words "HAZARDOUS WASTE"[5]. Spell out the chemical name (e.g., "Halogenated Organic Waste: 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid") and include the hazard class (Toxic/Irritant). Do not use abbreviations[5].
-
Storage Rules: The container must remain tightly closed at all times except when actively adding or removing waste. Never leave a funnel resting in the waste container [5].
-
Time Limits: Once a waste container is full, EPA regulations dictate it must be removed from the SAA and transferred to a central accumulation area within 3 days (72 hours)[3][5].
Step-by-Step Disposal Workflows
Depending on the state of the material at the end of your workflow, follow these specific disposal procedures:
Protocol A: Disposal of Solid Waste (Powder/Crystals)
-
Collection: Carefully sweep or transfer any unused, expired, or spilled solid compound into a dedicated "Halogenated Solid Waste" container.
-
Consolidation: Contaminated consumables (e.g., weighing boats, filter papers, pipette tips) that have come into direct contact with the compound must also be placed in this solid waste container[3].
-
Sealing: Cap the container tightly and ensure the secondary containment bin is free of dust.
Protocol B: Disposal of Liquid/Solvent Waste
-
Segregation: If the compound is dissolved in an organic solvent (e.g., dichloromethane, methanol, or DMSO), route it exclusively to a "Halogenated Solvent Waste" carboy.
-
Avoid Dilution: Do not mix halogenated solvent waste with non-halogenated waste. Mixing them inflates disposal costs significantly and complicates the thermal destruction process.
-
Aqueous Waste: If the acid was neutralized in an aqueous solution, the resulting fluorinated salt remains hazardous. Adjust the pH to a neutral range (pH 6-8) and dispose of it in a dedicated "Aqueous Halogenated Waste" container. Do not pour it down the drain [3].
Protocol C: Empty Container Decontamination
-
Triple Rinsing: "Empty" reagent bottles still contain hazardous residue. In the fume hood, triple-rinse the empty container using a compatible solvent (e.g., acetone or methanol).
-
Rinsate Disposal: Pour all rinsate into the Halogenated Solvent Waste carboy[3].
-
Final Disposal: Once triple-rinsed, the container is considered "RCRA empty" and can be defaced (labels crossed out) and disposed of in standard laboratory glass/solid waste[6].
The Science of Disposal: High-Temperature Incineration
Why do we segregate this specific compound so rigorously? The answer lies in its terminal destruction.
Because the carbon-fluorine bond is highly recalcitrant, standard incineration temperatures are insufficient and can result in the release of dangerous Products of Incomplete Combustion (PICs), such as volatile fluorinated fragments[7].
To ensure complete mineralization of 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid into carbon dioxide and hydrofluoric acid (which is subsequently scrubbed), the waste must be routed to a specialized commercial hazardous waste treatment facility. These facilities utilize high-temperature incineration systems operating at or above 1,000 °C (1,832 °F) with sufficient gas residence time to guarantee >99.99% destruction and removal efficiency (DRE) of the fluorinated organic compounds[2][7].
Waste Routing Visualization
The following diagram illustrates the logical decision tree for properly routing 1-(2-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid waste in the laboratory.
Caption: Operational decision tree for the segregation and high-temperature disposal of fluorinated acid waste.
References
-
Hazardous Waste and Disposal Considerations - American Chemical Society. American Chemical Society (ACS). Available at:[Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at:[Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at:[Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at:[Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain. Waste Dive. Available at:[Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
